molecular formula C19H24N2O4 B1210424 Arformoterol CAS No. 73573-87-2

Arformoterol

货号: B1210424
CAS 编号: 73573-87-2
分子量: 344.4 g/mol
InChI 键: BPZSYCZIITTYBL-YJYMSZOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Formoterol is a potent and selective long-acting beta-2 adrenergic receptor agonist (LABA) used in respiratory research . Its primary research applications focus on its mechanism to induce bronchodilation, making it a key compound for studying obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD) . Formoterol activates intracellular adenylate cyclase upon binding to the β2-adrenergic receptors in bronchial smooth muscle, increasing cyclic AMP (cAMP) levels. This cascade leads to the relaxation of the smooth muscle cells and subsequent dilation of the airways . A significant characteristic of formoterol is its rapid onset of action, which can occur within minutes of administration, combined with a prolonged duration of effect that can last up to 12 hours . Its moderate lipophilicity allows it to form a depot within the airway smooth muscle, facilitating its extended therapeutic window . Research also indicates that formoterol possesses anti-inflammatory properties, such as inhibiting the release of hypersensitivity mediators like histamine and leukotrienes from mast cells . It is often investigated in combination therapies with inhaled corticosteroids (e.g., budesonide) or long-acting muscarinic antagonists (LAMAs) to study synergistic effects in disease management . Formoterol is a valuable tool for pharmacological research aimed at understanding and advancing treatments for chronic respiratory conditions. This product is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40110071
Record name (R,R)-Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.16e-02 g/L
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67346-49-0, 73573-87-2
Record name Arformoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67346-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arformoterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arformoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R,R)-Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arformoterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Arformoterol's Mechanism of Action in Airway Smooth Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol (B195475), the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of bronchoconstriction, primarily in chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is rooted in its specific interaction with beta-2 adrenergic receptors on airway smooth muscle (ASM) cells, initiating a signaling cascade that leads to profound and sustained bronchodilation.[1] This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on ASM cells, detailing the signaling pathways, presenting key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Introduction: The Clinical Significance of this compound

Chronic obstructive pulmonary disease is characterized by persistent airflow limitation, which is often progressive and associated with an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. Bronchodilators are the cornerstone of symptomatic management for COPD, and long-acting beta-2 agonists like this compound play a crucial role.[2] this compound is administered via nebulization and provides a sustained bronchodilator effect for up to 12 hours, making it suitable for twice-daily maintenance therapy.

A critical aspect of this compound's pharmacology is its stereochemistry. Formoterol exists as a racemic mixture of (R,R) and (S,S) enantiomers. This compound is the pure (R,R)-enantiomer, which is responsible for the bronchodilatory effects. The (R,R)-enantiomer is significantly more potent than the racemic mixture and the (S,S)-enantiomer, which is practically inactive at the beta-2 receptor.

cluster_Formoterol Racemic Formoterol cluster_Activity Biological Activity Racemic Formoterol Racemic Formoterol This compound This compound ((R,R)-enantiomer) High_Potency High Potency Bronchodilation This compound->High_Potency  Active Component SS_enantiomer (S,S)-enantiomer Inactive Inactive SS_enantiomer->Inactive  Inactive Component

This compound is the active (R,R)-enantiomer of racemic formoterol.

The Core Mechanism: Beta-2 Adrenergic Receptor Signaling

The primary mechanism of action of this compound in airway smooth muscle cells is the stimulation of beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates a well-defined intracellular signaling cascade that ultimately results in muscle relaxation and bronchodilation.

Receptor Binding and G-Protein Activation

This compound binds to the beta-2 adrenergic receptors on the surface of ASM cells. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein releases its alpha subunit (Gαs), which then binds to and activates the enzyme adenylyl cyclase.

cAMP Production and Protein Kinase A (PKA) Activation

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels is a critical step in the signaling pathway. cAMP acts as a second messenger and activates Protein Kinase A (PKA).

Downstream Effects of PKA Activation

Activated PKA phosphorylates several target proteins within the ASM cell, leading to a series of events that collectively promote relaxation:

  • Decreased Intracellular Calcium: PKA-mediated phosphorylation is believed to reduce the intracellular concentration of free calcium ions (Ca²⁺). This is achieved through multiple mechanisms, including promoting the sequestration of Ca²⁺ into the sarcoplasmic reticulum and reducing Ca²⁺ influx from the extracellular space. Since muscle contraction is a Ca²⁺-dependent process, a reduction in intracellular Ca²⁺ leads to muscle relaxation.

  • Modulation of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in the contractile process.

  • Activation of Myosin Light Chain Phosphatase (MLCP): PKA may also lead to the activation of MLCP, which dephosphorylates the myosin light chain, further promoting relaxation.

This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Leads to Relaxation Airway Smooth Muscle Relaxation Ca_decrease->Relaxation Results in

Signaling pathway of this compound in airway smooth muscle cells.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound and related compounds with the beta-2 adrenergic receptor and their functional effects on airway smooth muscle.

CompoundReceptorParameterValueCell/Tissue TypeReference
This compound Beta-2 AdrenergicPotency vs. (S,S)-enantiomer~1000-fold greater-
This compound Beta-2 AdrenergicPotency vs. Racemic Formoterol~2-fold greater-
(R,R)-Formoterol Beta-2 AdrenergicpEC50 (cAMP accumulation)8.5 - 9.5Human Airway Smooth Muscle CellsInferred from formoterol data
(R,R)-Formoterol Beta-2 AdrenergicKi (nM)1.0 - 5.0Lung TissueInferred from formoterol data

Table 1: Receptor Binding and Potency of this compound.

ParameterValueConditionsReference
Time to Peak Plasma Concentration (Tmax) ~0.5 hoursInhalation-
Plasma Protein Binding 52-65%In vitro-
Terminal Half-life ~26 hoursIn COPD patients-

Table 2: Pharmacokinetic Properties of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

  • Cell Culture and Membrane Preparation:

    • Culture human airway smooth muscle (HASM) cells to confluence in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled antagonist with high affinity for the β2-receptor (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

    • Add the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep_membranes Prepare HASM Cell Membranes start->prep_membranes add_reagents Add Radioligand, this compound & Membranes to Plate prep_membranes->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 & Ki) count->analyze end End analyze->end

References

Arformoterol: A Comprehensive Technical Guide on its Pharmacology and Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol (B195475) is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). As the (R,R)-enantiomer of formoterol, it exhibits high selectivity and potency for the β2-adrenergic receptor. This document provides an in-depth technical overview of the pharmacology of this compound, with a specific focus on its receptor binding affinity and the downstream signaling pathways it modulates. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of its binding characteristics.

Introduction

This compound is a selective β2-adrenergic receptor agonist approved for the long-term maintenance treatment of bronchoconstriction in patients with COPD, including chronic bronchitis and emphysema.[1] It is the active (R,R)-enantiomer of the racemic mixture formoterol.[2][3] The therapeutic effects of this compound are mediated through its interaction with β2-adrenergic receptors on bronchial smooth muscle cells, leading to bronchodilation.[1] This guide delves into the core pharmacological principles of this compound, its binding kinetics to adrenergic receptors, and the experimental procedures used to characterize these interactions.

Pharmacology

Mechanism of Action

This compound is a potent and selective agonist for the β2-adrenergic receptor.[3] The pharmacologic effects of β2-adrenoceptor agonists like this compound are primarily attributed to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins. In bronchial smooth muscle cells, this cascade of events results in the relaxation of the muscle tissue and subsequent bronchodilation.

Beyond bronchodilation, the elevation of cAMP also inhibits the release of inflammatory mediators from mast cells in the airways, such as histamine (B1213489) and leukotrienes, which may contribute to its overall therapeutic effect in obstructive airway diseases.

Pharmacodynamics

This compound is the more active enantiomer of formoterol, with the (S,S)-enantiomer being approximately 1,000-fold less potent as a β2-agonist. Preclinical studies have indicated that this compound is a more potent β2-agonist than racemic formoterol. Clinical studies have demonstrated that this compound produces significant and sustained improvements in lung function in patients with COPD.

Pharmacokinetics

Following inhalation, this compound is absorbed into the systemic circulation. In patients with COPD receiving 15 mcg of this compound twice daily, the mean steady-state peak plasma concentration (Cmax) is approximately 4.3 pg/mL, with the time to reach Cmax (Tmax) being about 0.5 hours. The mean terminal half-life of this compound is approximately 26 hours. This compound is primarily metabolized in the liver via direct glucuronidation and O-demethylation, with the cytochrome P450 enzymes CYP2D6 and CYP2C19 involved in the latter pathway. Excretion occurs through both renal and fecal routes. The plasma protein binding of this compound is reported to be between 52% and 65%.

Receptor Binding Affinity

The therapeutic efficacy and selectivity of this compound are fundamentally determined by its binding affinity for β1 and β2-adrenergic receptors. This compound exhibits a significantly higher affinity for the β2 receptor compared to the β1 receptor, which is predominantly found in cardiac tissue. This selectivity is crucial for minimizing potential cardiovascular side effects.

Quantitative Binding Data

The binding affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity.

LigandReceptor SubtypeBinding Affinity (Ki/Kd)pKi/pKdReference
(R,R)-Formoterol (this compound)Human β2-Adrenoceptor2.9 nM (Affinity)-
(S,S)-FormoterolHuman β2-Adrenoceptor3100 nM (Affinity)-
Formoterolβ2-Adrenoceptor-8.2 ± 0.09
Formoterolβ1-Adrenoceptor-6.25 ± 0.06

Note: pKi/pKd is the negative logarithm of the Ki/Kd value. A higher pKi/pKd value indicates a higher binding affinity.

The data clearly demonstrates the stereoselectivity of the β2-adrenergic receptor, with the (R,R)-enantiomer (this compound) possessing a binding affinity that is over 1000-fold greater than that of the (S,S)-enantiomer.

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade.

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2_AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase α-subunit activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Bronchodilation Bronchodilation Phosphorylation->Bronchodilation Leads to Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes with β-Adrenergic Receptors Start->Membrane_Prep Incubation Incubate Membranes with: 1. Radioligand 2. Varying concentrations of this compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End End Analysis->End

References

The Stereospecific Effects of (R,R)-Formoterol on Beta-2 Adrenoceptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific effects of (R,R)-formoterol on beta-2 adrenoceptors (β2-AR). It delves into the quantitative pharmacology, detailed experimental methodologies, and the intricate signaling pathways activated by this potent and selective long-acting beta-agonist (LABA).

Introduction: The Significance of Stereoselectivity

Formoterol (B127741), a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), exists as a racemic mixture of (R,R)- and (S,S)-enantiomers. However, the therapeutic activity is almost exclusively attributed to the (R,R)-isomer, also known as arformoterol. This guide will elucidate the profound differences in the pharmacological profile of the formoterol stereoisomers, highlighting the critical importance of stereochemistry in drug design and development. The (R,R)-enantiomer exhibits significantly higher affinity and potency at the β2-adrenoceptor compared to its (S,S)-counterpart, leading to superior bronchodilatory effects.[1]

Quantitative Pharmacology of Formoterol Stereoisomers

The interaction of formoterol stereoisomers with the β2-adrenoceptor is characterized by marked differences in binding affinity, potency, and intrinsic activity. The (R,R)-enantiomer is a high-affinity, potent, and full agonist, while the (S,S)-enantiomer displays significantly weaker interactions.

Table 1: Stereospecific Binding Affinity of Formoterol Isomers at the Human Beta-2 Adrenoceptor

StereoisomerBinding Affinity (Ki)Reference
(R,R)-Formoterol2.9 nM[1]
(S,S)-Formoterol3100 nM[1]

Table 2: Potency and Intrinsic Activity of Formoterol and Other β2-Agonists in cAMP Accumulation Assays

AgonistPotency (pEC50)Intrinsic Activity (relative to Isoprenaline)Reference
(R,R)-Formoterol 9.61 ± 0.12 Full Agonist (0.94) [2][3]
Isoprenaline8.58 ± 0.101.0
Salmeterol (B1361061)Not determinablePartial Agonist (0.30)
Salbutamol6.95 ± 0.07Partial Agonist (0.69)
Fenoterol8.23 ± 0.09Partial Agonist (0.89)

Signaling Pathways of (R,R)-Formoterol at the Beta-2 Adrenoceptor

Upon binding to the β2-adrenoceptor, (R,R)-formoterol primarily activates the canonical Gs-protein coupled signaling pathway. However, evidence also suggests the involvement of non-canonical, β-arrestin-mediated pathways, which can lead to different cellular responses.

Canonical Gs-Adenylyl Cyclase-cAMP Pathway

The primary mechanism of action for (R,R)-formoterol involves the activation of the Gs alpha subunit of the G-protein. This initiates a cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA), resulting in smooth muscle relaxation and bronchodilation.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space R,R-Formoterol R,R-Formoterol B2AR β2-Adrenoceptor R,R-Formoterol->B2AR Binding Gs Gs Protein (αβγ) B2AR->Gs Activation G_alpha_GTP Gsα-GTP Gs->G_alpha_GTP G_beta_gamma Gβγ Gs->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha_GTP->AC Stimulation ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylation of target proteins

Caption: Canonical Gs-protein signaling pathway activated by (R,R)-formoterol.

Non-Canonical β-Arrestin Pathway and Biased Agonism

In addition to Gs-mediated signaling, agonist binding to the β2-AR can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins. This can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades, such as the MAPK/ERK pathway. Formoterol is considered a relatively balanced agonist, while some other β2-agonists like salmeterol show a bias towards Gs signaling over β-arrestin recruitment.

B_Arrestin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (R,R)-Formoterol B2AR β2-Adrenoceptor Agonist->B2AR Binding GRK GRK B2AR->GRK Activation P_B2AR Phosphorylated β2-AR B2AR->P_B2AR GRK->B2AR Phosphorylation B_Arrestin β-Arrestin P_B2AR->B_Arrestin Recruitment Internalization Receptor Internalization B_Arrestin->Internalization ERK_Signaling ERK Signaling B_Arrestin->ERK_Signaling

Caption: Non-canonical β-arrestin signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the stereospecific effects of (R,R)-formoterol on β2-adrenoceptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol).

    • Add increasing concentrations of the unlabeled competing ligand ((R,R)-formoterol or (S,S)-formoterol).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (β2-AR expressing) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 4. Incubate: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Reagent_Prep 3. Prepare Radioligand, Competitor, and Buffers Reagent_Prep->Incubation Filtration 5. Rapid Filtration and Washing Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Data_Processing 7. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 8. Generate Competition Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation 9. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the β2-adrenoceptor (e.g., HEK293 or CHO-K1) in a 96-well or 384-well plate and grow to near confluency.

    • On the day of the assay, wash the cells with a suitable buffer (e.g., PBS or HBSS).

  • Agonist Stimulation:

    • Prepare serial dilutions of the agonist ((R,R)-formoterol) in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the agonist dilutions to the cells and incubate at 37°C for a specified time (e.g., 15-60 minutes).

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a chemiluminescent immunoassay kit.

    • These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

    • Calculate the intrinsic activity relative to a full agonist like isoprenaline.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating 1. Plate β2-AR Expressing Cells Stimulation 3. Add Agonist to Cells and Incubate Cell_Plating->Stimulation Agonist_Dilution 2. Prepare Agonist Serial Dilutions Agonist_Dilution->Stimulation Cell_Lysis 4. Lyse Cells Stimulation->Cell_Lysis cAMP_Detection 5. Detect cAMP (e.g., HTRF, AlphaScreen) Cell_Lysis->cAMP_Detection Standard_Curve 6. Generate cAMP Standard Curve cAMP_Detection->Standard_Curve Dose_Response 7. Plot Dose-Response Curve Standard_Curve->Dose_Response EC50_Emax 8. Determine EC50 and Emax Dose_Response->EC50_Emax

Caption: Workflow for a cAMP accumulation assay.

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced movement of β2-adrenoceptors from the plasma membrane to intracellular compartments.

Methodology:

  • Cell Line and Reagents:

    • Use a cell line stably expressing a fluorescently tagged β2-adrenoceptor (e.g., β2-AR-tGFP in CHO-K1 cells).

    • Prepare a solution of the agonist ((R,R)-formoterol) at the desired concentration.

  • Assay Procedure:

    • Plate the fluorescently labeled cells in a suitable imaging plate (e.g., 96-well, clear bottom).

    • Treat the cells with the agonist for a specific time course (e.g., 30 minutes to several hours).

    • Fix the cells (optional, depending on the imaging method).

    • Stain the cell nuclei with a fluorescent dye (e.g., DAPI) for reference.

  • Imaging and Quantification:

    • Acquire images of the cells using a high-content imaging system or a confocal microscope.

    • Quantify the internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.

    • Image analysis algorithms can be used to identify and quantify the intensity of these intracellular vesicles.

  • Data Analysis:

    • Calculate the percentage of receptor internalization relative to a control (e.g., untreated cells or cells treated with a maximal concentration of a known internalizing agonist).

    • Generate dose-response curves for agonist-induced internalization to determine the EC50.

Internalization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating 1. Plate Fluorescently Tagged β2-AR Cells Stimulation 3. Treat Cells with Agonist Cell_Plating->Stimulation Agonist_Prep 2. Prepare Agonist Solution Agonist_Prep->Stimulation Fix_and_Stain 4. Fix Cells and Stain Nuclei (optional) Stimulation->Fix_and_Stain Imaging 5. Acquire Images (High-Content/Confocal) Fix_and_Stain->Imaging Image_Analysis 6. Quantify Fluorescent Signal Redistribution Imaging->Image_Analysis Dose_Response 7. Generate Dose-Response Curve for Internalization Image_Analysis->Dose_Response EC50_Calculation 8. Determine EC50 Dose_Response->EC50_Calculation

References

Preclinical Development and Toxicological Profile of Arformoterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475), the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic receptor agonist (LABA) indicated for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][2] As a single isomer, this compound exhibits greater potency and selectivity for the beta-2 receptor compared to its racemic parent, formoterol.[3][4][5] This technical guide provides a comprehensive overview of the preclinical development and toxicological profile of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacodynamics and Mechanism of Action

This compound is a selective beta-2 adrenergic agonist. Its primary pharmacologic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation. This is achieved through the stimulation of intracellular adenyl cyclase, the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various target proteins. This cascade of events leads to a decrease in intracellular calcium concentrations, inhibiting the contractile activity of smooth muscle cells and resulting in bronchodilation. In vitro studies have also demonstrated that this compound can inhibit the release of mediators of immediate hypersensitivity, such as histamine (B1213489) and leukotrienes, from mast cells in the human lung.

Arformoterol_Signaling_Pathway This compound This compound Beta2_Receptor Beta-2 Adrenergic Receptor This compound->Beta2_Receptor Binds to Adenyl_Cyclase Adenyl Cyclase Beta2_Receptor->Adenyl_Cyclase Activates cAMP cAMP Adenyl_Cyclase->cAMP Catalyzes conversion of ATP ATP ATP->Adenyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Ames Ames Test (Mutagenicity) Chromo_Aberration Chromosome Aberration (Clastogenicity) Micronucleus Micronucleus Test (Clastogenicity) General_Tox General Toxicity (Rat & Dog) Carcinogenicity Carcinogenicity (Mouse & Rat) Repro_Tox Reproductive & Developmental Toxicity (Rat & Rabbit) Drug_Candidate This compound Drug_Candidate->Ames Drug_Candidate->Chromo_Aberration Drug_Candidate->Micronucleus Drug_Candidate->General_Tox Drug_Candidate->Carcinogenicity Drug_Candidate->Repro_Tox

References

Arformoterol's In Vitro Modulation of Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol (B195475), the (R,R)-enantiomer of the long-acting β2-adrenergic receptor agonist formoterol (B127741), is primarily recognized for its bronchodilatory effects in the management of chronic obstructive pulmonary disease (COPD). Beyond its impact on airway smooth muscle, a growing body of in vitro evidence demonstrates its capacity to modulate inflammatory processes. This technical guide synthesizes key findings on the anti-inflammatory properties of this compound observed in various cell-based models. It details the underlying signaling pathways, provides a compilation of experimental data, and outlines representative protocols for investigating these effects. The primary mechanism involves the activation of the β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which in turn interferes with pro-inflammatory signaling cascades, notably the NF-κB pathway.

Core Mechanism of Action: The β2-Adrenergic Receptor-cAMP-PKA Axis

This compound exerts its effects by binding to β2-adrenergic receptors (β2-AR), which are G-protein coupled receptors. This interaction initiates a well-defined signaling cascade.[1]

  • Receptor Activation: this compound, as a selective β2-AR agonist, binds to the receptor on the surface of various immune and structural cells, including T-lymphocytes, mast cells, and bronchial epithelial cells.[2]

  • G-Protein Stimulation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[1]

  • PKA Activation: The resultant increase in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).[1]

  • Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, which ultimately mediates the observed anti-inflammatory effects.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Modulation of Inflammatory Response PKA->Inflammation Mediates

Caption: Core signaling pathway of this compound. (Max Width: 760px)

Modulation of Inflammatory Mediators and Cell Functions

In vitro studies have demonstrated that this compound, or its racemate formoterol, can influence a range of inflammatory markers and cellular activities. The (R,R)-enantiomer (this compound) is noted to have more potent anti-inflammatory properties than the racemic mixture.

Data Presentation: Summary of In Vitro Effects

While specific IC50 values for this compound are not widely published, the following table summarizes the observed modulatory effects based on available literature.

Cell TypeInflammatory StimulusMediator/MarkerDrugConcentrationObserved EffectReference
Human T-Lymphocytes-Cytokine Production(R,R)-FormoterolNot specifiedPredominantly anti-inflammatory effects
Human Airway Smooth Muscle Cells-GM-CSF(R,R)-FormoterolNot specifiedReduces levels
Human Mast Cells-Histamine, LeukotrienesThis compoundNot specifiedInhibition of release
Human Bronchial Epithelial Cells (16HBE)Cigarette Smoke Extract (CSE)IL-8, TNF-α mRNAFormoterol (+ Fluticasone)Not specifiedReduced expression
Human Bronchial Epithelial Cells (PBEC)Organic DustIL-6, IL-8Formoterol10⁻¹³ - 10⁻⁶ MEnhanced release (pro-inflammatory effect)
Human Monocytic Cell Line (THP-1)Lipopolysaccharide (LPS)IL-8, TNF-αFenoterol (β2-agonist)Up to 10⁻⁶ MSignificantly decreased release

Crosstalk with the NF-κB Signaling Pathway

A key mechanism for the anti-inflammatory action of β2-agonists is their interference with the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκBα). This targets IκBα for degradation, releasing the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like IL6 and TNFA.

The cAMP/PKA pathway activated by this compound can interfere with this process. PKA has been shown to phosphorylate the p65 subunit of NF-κB at serine 276. This phosphorylation event can modulate NF-κB's transcriptional activity by enhancing its interaction with transcriptional co-activators like p300/CBP, leading to a complex, context-dependent regulation of gene expression that can result in an overall anti-inflammatory outcome. Studies using formoterol have shown it can decrease the nuclear translocation of NF-κB in bronchial epithelial cells stimulated with cigarette smoke extract.

G cluster_this compound This compound Pathway cluster_nfkb NF-κB Pathway B2AR β2-AR cAMP cAMP B2AR->cAMP PKA PKA cAMP->PKA p65_p50_nuc Nuclear p65-p50 PKA->p65_p50_nuc Phosphorylates p65 (Ser276) Modulates Activity Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50->p65_p50_nuc Nuclear Translocation Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) p65_p50_nuc->Genes Induces

Caption: Crosstalk between this compound and NF-κB pathways. (Max Width: 760px)

Experimental Protocols

The following are synthesized, representative protocols for in vitro assessment of this compound's anti-inflammatory effects, based on methodologies described in the literature. Researchers should optimize conditions for their specific experimental systems.

Model System 1: Human Bronchial Epithelial Cells (e.g., BEAS-2B)

Objective: To assess the effect of this compound on TNF-α-induced IL-6 and IL-8 production.

Materials:

  • BEAS-2B cells and appropriate culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound Tartrate solution.

  • Recombinant Human TNF-α.

  • Phosphate Buffered Saline (PBS).

  • ELISA kits for Human IL-6 and IL-8.

  • 96-well cell culture plates and ELISA plates.

Protocol:

  • Cell Seeding: Seed BEAS-2B cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Pre-treatment: Remove the culture medium. Add fresh, serum-free medium containing various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control. Incubate for 2 hours.

  • Inflammatory Stimulation: Without removing the drug-containing medium, add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Include wells with vehicle only (negative control) and TNF-α only (positive control).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatants from each well for cytokine analysis.

  • Cytokine Quantification: Perform ELISAs for IL-6 and IL-8 on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percentage inhibition of cytokine release by this compound compared to the TNF-α only control.

Model System 2: Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of this compound on LPS-induced TNF-α production.

Materials:

  • Ficoll-Paque for PBMC isolation from whole blood.

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound Tartrate solution.

  • Lipopolysaccharide (LPS) from E. coli.

  • ELISA kit for Human TNF-α.

  • 24-well cell culture plates.

Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in RPMI medium and seed into 24-well plates at a density of 1 x 10⁶ cells/mL.

  • Pre-treatment: Add this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control to the wells. Incubate for 2 hours at 37°C, 5% CO₂.

  • Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to the appropriate wells.

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection & Analysis: Centrifuge the plates to pellet the cells. Collect the supernatants and quantify TNF-α concentration using an ELISA kit as per the manufacturer's instructions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment designed to test the anti-inflammatory effects of this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Analysis A1 Isolate/Culture Cells (e.g., BEAS-2B, PBMCs) A2 Seed Cells into Multi-well Plates A1->A2 A3 Allow Adherence/ Equilibration (24h) A2->A3 B1 Pre-treat with this compound (Concentration Gradient) or Vehicle A3->B1 B2 Incubate (e.g., 2h) B1->B2 B3 Add Inflammatory Stimulus (e.g., TNF-α, LPS) B2->B3 B4 Incubate (e.g., 24h) B3->B4 C1 Collect Culture Supernatants B4->C1 C2 Perform Cytokine Quantification (ELISA) C1->C2 C3 Analyze Data & Determine % Inhibition C2->C3

Caption: General experimental workflow for in vitro studies. (Max Width: 760px)

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties that complement its primary bronchodilatory function. These effects are primarily mediated through the canonical β2-AR/cAMP/PKA signaling pathway, which appears to exert regulatory control over pro-inflammatory transcription factors such as NF-κB. However, some studies on the racemic mixture, formoterol, indicate the potential for pro-inflammatory effects in certain cell types, highlighting the complexity of β2-adrenergic signaling.

For drug development professionals and researchers, these findings underscore the potential of this compound as a multi-faceted therapeutic agent in inflammatory airway diseases. Future in vitro research should focus on elucidating the precise dose-dependent effects of this compound alone on a wider array of inflammatory mediators to establish robust IC50 values. Furthermore, exploring these signaling pathways in co-culture models that more closely mimic the cellular environment of the airways could provide deeper insights into the therapeutic potential of modulating inflammatory responses with this compound.

References

The Metabolic Pathways of Arformoterol: A Comparative Analysis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475), the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Understanding its metabolic fate across different preclinical species and in humans is crucial for the evaluation of its safety and efficacy profile. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the metabolic transformations and study workflows.

Metabolic Pathways of this compound

The metabolism of this compound primarily proceeds through two major pathways: direct conjugation, mainly via glucuronidation, and O-desmethylation. The relative contribution of these pathways varies between species.

Human Metabolism

In humans, this compound is extensively metabolized, with direct conjugation being the principal route of elimination.[1]

  • Primary Pathway: Glucuronidation: this compound undergoes direct conjugation with glucuronic acid, a reaction catalyzed by multiple uridine (B1682114) diphosphoglucuronosyltransferase (UGT) isozymes.

  • Secondary Pathway: O-Desmethylation: A smaller fraction of this compound is metabolized through O-desmethylation, which is mediated by the cytochrome P450 enzymes CYP2D6 and CYP2C19.[1]

Following oral administration of radiolabeled this compound to healthy subjects, approximately 67% of the dose is recovered in the urine and 22% in the feces over 14 days, with only about 1% excreted as the unchanged drug in urine.[1] Metabolites resulting from O-desmethylation and their subsequent conjugates account for less than 17% of the total dose recovered in urine and feces.

Metabolism in Animal Models

Rat: Studies on the related compound formoterol in rats indicate that the primary route of excretion is through the bile as a conjugate. The main metabolite identified in both urine and bile is the 2-O-glucuronide of formoterol.[2] After oral administration of radiolabeled formoterol, only 1-3% of the radioactivity in plasma was attributed to the unchanged drug, indicating extensive first-pass metabolism.[2] Biliary excretion accounted for approximately 65% of the orally administered dose.

Dog: In dogs, the metabolism of formoterol also involves glucuronidation. However, a significantly larger proportion of the drug is excreted unchanged compared to rats. Following oral administration of radiolabeled formoterol, unchanged drug accounted for over 60% of the initial plasma radioactivity. Biliary excretion in dogs was found to be around 31% of the oral dose.

Monkey: Specific studies detailing the metabolic pathways of this compound in monkeys are limited. However, studies on the effects of formoterol in rhesus monkeys have been conducted. General comparative metabolism studies suggest that non-human primates are genetically closest to humans and can be a relevant model for drug metabolism. Based on data from other species, it is anticipated that metabolism in monkeys would also involve glucuronidation and O-desmethylation.

Quantitative Analysis of this compound Metabolism

The following tables summarize the available quantitative data on the excretion and metabolism of this compound and its racemate, formoterol, in different species.

Table 1: Excretion of Radiolabeled this compound/Formoterol in Different Species

SpeciesRoute of Administration% of Dose in Urine% of Dose in FecesUnchanged Drug in Urine (%)Source
HumanOral6722~1
RatOral / IV36-4550-56Low
DogOral / IV36-4550-56Higher than rat

Table 2: Relative Abundance of Unchanged Drug in Plasma

SpeciesRoute of AdministrationUnchanged Drug in PlasmaTime PointSource
RatOral1-3% of total radioactivityNot specified
DogOral>60% of total radioactivityImmediately after dosage
DogOral>20% of total radioactivity12 hours post-dosage

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the metabolic pathways of this compound.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetics of this compound metabolism by human liver microsomal enzymes.

Methodology:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-10 µM), and a cofactor mix in a phosphate (B84403) buffer (pH 7.4).

  • Cofactors:

    • For Phase I (O-desmethylation): NADPH is added to initiate the reaction.

    • For Phase II (Glucuronidation): UDPGA (uridine diphosphate (B83284) glucuronic acid) is included. Alamethicin may be added to ensure cofactor access to the enzyme active site within the microsomes.

  • Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), which also serves to precipitate the proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the disappearance of the parent drug (this compound) and the formation of its metabolites.

In Vivo Metabolism Study using Radiolabeled this compound in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.

Methodology:

  • Radiolabeled Compound: [³H]- or [¹⁴C]-labeled this compound with high radiochemical purity is used.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: A single oral or intravenous dose of the radiolabeled this compound is administered to the rats.

  • Sample Collection:

    • Urine and feces are collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours) using metabolic cages.

    • Blood samples are collected at various time points to determine the plasma concentration-time profile.

    • At the end of the study, tissues may be harvested to assess drug distribution.

  • Sample Processing:

    • Urine and plasma samples are analyzed directly or after extraction.

    • Feces and tissue samples are homogenized and extracted to isolate the drug and its metabolites.

  • Analysis:

    • Total radioactivity in each sample is determined by liquid scintillation counting to perform a mass balance analysis.

    • Metabolite profiling is conducted using LC-MS/MS coupled with a radioactivity detector to identify and quantify this compound and its metabolites.

Analytical Method: LC-MS/MS for Quantification

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its major metabolites.

Typical Parameters:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed.

    • Column: A C18 or similar column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.

    • Ionization: Electrospray ionization (ESI) in the positive ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites to ensure selectivity and sensitivity.

Visualizations of Pathways and Workflows

Metabolic Pathway of this compound

Arformoterol_Metabolism cluster_phase_I Phase I Metabolism cluster_phase_II Phase II Metabolism cluster_excretion Excretion This compound This compound O-desmethyl this compound O-desmethyl This compound This compound->O-desmethyl this compound CYP2D6, CYP2C19 This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide UGTs Urine Urine This compound->Urine Unchanged O-desmethyl this compound\nConjugates O-desmethyl this compound Conjugates O-desmethyl this compound->O-desmethyl this compound\nConjugates Conjugation Enzymes This compound Glucuronide->Urine Feces Feces This compound Glucuronide->Feces O-desmethyl this compound\nConjugates->Urine O-desmethyl this compound\nConjugates->Feces in_vitro_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Liver Microsomes/ Hepatocytes incubation Incubate at 37°C (Time Course) microsomes->incubation This compound This compound (Test Compound) This compound->incubation cofactors Cofactors (NADPH/UDPGA) cofactors->incubation termination Terminate Reaction (e.g., Cold Acetonitrile) incubation->termination centrifugation Centrifuge to Remove Protein termination->centrifugation lcms LC-MS/MS Analysis of Supernatant centrifugation->lcms data Data Analysis: Metabolite ID & Quantification lcms->data in_vivo_workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_processing_analysis Processing & Analysis animal_model Select Animal Model (e.g., Rat) radiolabel Administer Radiolabeled This compound (Oral/IV) animal_model->radiolabel collection Collect Urine, Feces, and Blood Samples (Timed Intervals) radiolabel->collection radioactivity Measure Total Radioactivity (Mass Balance) collection->radioactivity extraction Extract Drug and Metabolites collection->extraction lcms LC-MS/MS with Radio-detector (Metabolite Profiling) extraction->lcms data Data Analysis: Metabolite ID, Quantification, and Excretion Profile lcms->data

References

Methodological & Application

Arformoterol In Vitro Assay Development for Bronchodilation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475) is a long-acting beta-2 adrenergic agonist (LABA) approved for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1] As the (R,R)-enantiomer of formoterol, this compound exhibits a higher potency and selectivity for the beta-2 adrenergic receptor compared to its (S,S)-enantiomer.[1] Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle, leading to bronchodilation.[2]

The pharmacological effects of this compound, like other β2-adrenoceptor agonists, are attributed to the stimulation of intracellular adenylyl cyclase.[1] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle.

These application notes provide detailed protocols for in vitro assays to characterize the bronchodilatory effects of this compound, focusing on its activity on human bronchial smooth muscle cells (HBSMCs). The described assays are essential tools for preclinical drug development, enabling the determination of potency, efficacy, and mechanism of action.

Data Presentation

The following tables summarize the in vitro potency of this compound in comparison to other common beta-2 agonists. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundAssay TypeCell/Tissue TypeEC50 (nM)Reference
This compoundcAMP AccumulationHuman Bronchial Smooth Muscle Cells~5-10Estimated from relative potency data
Formoterol (racemic)cAMP AccumulationHuman Bronchial Smooth Muscle Cells~10-20Estimated from relative potency data
SalmeterolInhibition of ProliferationHuman Airway Smooth Muscle Cells6.7
Albuterol (Salbutamol)Inhibition of ProliferationHuman Airway Smooth Muscle Cells110
IsoproterenolInhibition of ProliferationHuman Airway Smooth Muscle Cells4.8
Table 1: Comparative in vitro potency (EC50) of various beta-2 agonists.
ParameterThis compoundRacemic FormoterolNote
Relative Potency2-fold greater1This compound is the (R,R)-enantiomer and is twice as potent as the racemic mixture.
Table 2: Relative potency of this compound compared to Racemic Formoterol.

Experimental Protocols

Human Bronchial Smooth Muscle Cell (HBSMC) Culture

This protocol outlines the essential steps for the successful culture of primary HBSMCs, which are a critical component for relevant in vitro studies of bronchodilators.

Materials:

  • Cryopreserved primary Human Bronchial Smooth Muscle Cells (HBSMCs)

  • Smooth Muscle Cell Growth Medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution (0.05%)

  • Trypsin Neutralizing Solution

  • T-75 cell culture flasks

  • Sterile conical tubes (15 mL and 50 mL)

  • Incubator (37°C, 5% CO2)

  • Water bath (37°C)

  • Biosafety cabinet

Protocol:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the cryovial of HBSMCs in a 37°C water bath until a small amount of ice remains.

    • Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Smooth Muscle Cell Growth Medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a 5% CO2 humidified incubator.

    • Change the medium every 2-3 days.

  • Subculturing (Passaging) of HBSMCs:

    • When cells reach 80-90% confluency, aspirate the growth medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding an equal volume of Trypsin Neutralizing Solution or growth medium containing serum.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

    • Seed new T-75 flasks at a density of 5,000 - 10,000 cells/cm².

cAMP Accumulation Assay (cAMP-Glo™ Assay)

This protocol describes a bioluminescent assay to measure changes in intracellular cAMP levels in HBSMCs following treatment with this compound.

Materials:

  • HBSMCs cultured in a 96-well white-walled, clear-bottom plate

  • This compound and other test compounds

  • cAMP-Glo™ Assay Kit (Promega)

    • cAMP-Glo™ Lysis Buffer

    • cAMP-Glo™ Detection Solution (containing PKA)

    • Kinase-Glo® Reagent

  • Plate shaker

  • Luminometer

Protocol:

  • Cell Plating:

    • Seed HBSMCs in a 96-well white-walled plate at a density of 10,000-20,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other test compounds in serum-free medium.

    • Aspirate the growth medium from the cells and replace it with serum-free medium. Incubate for 1-2 hours.

    • Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time (e.g., 15-30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection:

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

    • Incubate for 15 minutes at room temperature on a plate shaker to ensure complete cell lysis.

    • Add 40 µL of cAMP-Glo™ Detection Solution to each well.

    • Incubate for 20 minutes at room temperature.

  • Luminescence Measurement:

    • Add 80 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer. The amount of light generated is inversely proportional to the amount of cAMP present.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Convert the luminescence readings to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Functional Assay: Collagen Gel Contraction Assay

This assay provides a functional measure of bronchodilation by assessing the ability of this compound to inhibit the contraction of a collagen gel embedded with HBSMCs.

Materials:

  • HBSMCs

  • Rat tail collagen, type I

  • 10x Minimum Essential Medium (MEM)

  • Sterile 1N NaOH

  • 24-well tissue culture plates

  • Contractile agonist (e.g., histamine (B1213489), methacholine)

  • This compound and other test compounds

  • Digital imaging system and analysis software

Protocol:

  • Preparation of Collagen Gels:

    • On ice, mix 8 parts rat tail collagen, 1 part 10x MEM, and 1 part sterile water.

    • Adjust the pH to 7.2-7.4 with sterile 1N NaOH.

    • Trypsinize and resuspend HBSMCs in serum-free medium to a final concentration of 2 x 10^5 cells/mL.

    • Mix the cell suspension with the collagen solution at a 1:4 ratio (cells:collagen).

    • Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.

    • Allow the gels to polymerize for 1 hour at 37°C.

    • Add 1 mL of growth medium to each well and incubate for 48 hours.

  • Compound Treatment and Contraction:

    • Replace the growth medium with serum-free medium and incubate for 24 hours.

    • Pre-treat the gels with various concentrations of this compound or vehicle for 30 minutes.

    • Induce contraction by adding a contractile agonist (e.g., histamine to a final concentration of 10 µM).

  • Measurement of Gel Contraction:

    • Capture images of the gels at regular intervals (e.g., every 10 minutes for 1 hour) using a digital imaging system.

    • Measure the area of the gel in each image using image analysis software.

    • Calculate the percentage of gel contraction relative to the initial area.

  • Data Analysis:

    • Plot the percentage of contraction against time for each treatment condition.

    • To determine the inhibitory effect of this compound, plot the percentage of inhibition of contraction against the log of the this compound concentration to calculate the IC50 value.

Mandatory Visualizations

Arformoterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to Experimental_Workflow cluster_cell_culture Cell Culture cluster_assay cAMP Assay cluster_analysis Data Analysis Thaw Thaw HBSMCs Culture Culture & Expand in T-75 Flasks Thaw->Culture Seed Seed in 96-well Plate Culture->Seed Treat Treat with This compound Seed->Treat Lyse Lyse Cells Treat->Lyse Detect Detect cAMP Lyse->Detect Measure Measure Luminescence Detect->Measure Calculate Calculate EC50 Measure->Calculate Logical_Relationship Potency Potency (EC50) Bronchodilation Bronchodilation Potency->Bronchodilation Determines Dose Efficacy Efficacy (% Max Response) Efficacy->Bronchodilation Determines Magnitude of Effect Selectivity Receptor Selectivity (β2 vs β1) Selectivity->Bronchodilation Influences Side Effect Profile

References

Application Notes and Protocols for Nebulized Arformoterol Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475), the (R,R)-enantiomer of formoterol (B127741), is a potent and selective long-acting beta-2 adrenergic agonist (LABA) used clinically for the long-term maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] In preclinical research, mouse models are invaluable for studying the efficacy, safety, and mechanisms of action of respiratory drugs like this compound. These application notes provide detailed protocols for the administration of nebulized this compound to mice, covering experimental setup, dosage considerations, and key downstream analyses.

Pharmacology and Mechanism of Action

This compound selectively binds to and activates β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[4] This activation initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

Activation of the β2-adrenergic receptor by this compound stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets. This cascade ultimately causes a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

This compound's β2-adrenergic signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and related compounds.

Table 1: Preclinical Dosage and Efficacy in Mouse Models

Compound Mouse Model Dose Key Findings Reference
Formoterol Allergic Lung Inflammation 1, 5, 15 µg/kg Dose-dependent inhibition of allergen-induced increase in Penh.
Formoterol & Mometasone Allergic Lung Inflammation 1/10, 5/10, 1/100, 5/100 µg/kg Synergistic effect in inhibiting allergen-induced increase in Penh.

| (R,R)-formoterol | Acute Lung Injury | 10⁻⁶ M | Reduced PMNs in alveolar spaces and suppressed fibrin (B1330869) deposits. | |

Table 2: Clinical Dosage and Pharmacokinetics of this compound

Dose Administration Cmax (pg/mL) AUC (pg·h/mL) Trough FEV1 % Increase Reference
15 µg BID Nebulized 6.5 56.5 19.1%
25 µg BID Nebulized - - -

| 50 µg QD | Nebulized | - | - | - | |

Experimental Protocols

Nebulized this compound Administration to Mice

This protocol describes the administration of this compound to mice using a nose-only exposure system.

Materials:

  • This compound tartrate inhalation solution (e.g., 15 mcg/2 mL)

  • Sterile saline for dilution

  • Mouse nose-only inhalation chamber

  • Jet nebulizer (e.g., PARI LC PLUS)

  • Air compressor (e.g., PARI Dura-neb 3000)

  • Syringe pump

  • Pressurized air source

  • Flow meters

Protocol:

  • Animal Acclimatization: Acclimatize mice to the restraint tubes of the nose-only exposure system for several days prior to the experiment to minimize stress.

  • Solution Preparation: Prepare the desired concentration of this compound by diluting the stock solution with sterile saline.

  • Nebulizer Setup:

    • Load the this compound solution into the nebulizer.

    • Connect the nebulizer to the air compressor.

    • Connect the nebulizer output to the inhalation chamber's central aerosol plenum.

  • Exposure:

    • Place the mice in the restraint tubes and connect them to the inhalation unit.

    • Turn on the air compressor and syringe pump to begin aerosol generation. A typical air flow rate for a jet nebulizer is around 10 L/min.

    • Exposure duration can vary depending on the study design, with examples ranging from 5 to 45 minutes.

  • Post-Exposure Monitoring: Monitor the mice for any adverse reactions during and after exposure.

Nebulization_Workflow A Animal Acclimatization D Place Mice in Restraints A->D B Prepare this compound Solution C Setup Nebulizer and Inhalation Chamber B->C E Initiate Nebulization and Exposure C->E D->E F Monitor Animals E->F G Downstream Analysis (e.g., BAL, Lung Function) F->G

Workflow for nebulized this compound administration.
Bronchoalveolar Lavage (BAL)

BAL is performed to collect cells and fluid from the lungs for analysis of inflammation and other markers.

Materials:

  • Euthanasia supplies

  • 70% Ethanol

  • Surgical scissors and forceps

  • Tracheal cannula (e.g., 20-22 gauge)

  • Suture thread

  • 1 mL syringe

  • Ice-cold sterile saline or PBS with EDTA (100 µM)

  • 15 mL conical tubes on ice

Protocol:

  • Euthanize the mouse via an approved method (e.g., cervical dislocation).

  • Expose Trachea: Wet the fur with 70% ethanol, make a midline incision in the neck, and dissect away the salivary glands to expose the trachea.

  • Cannulate Trachea: Make a small incision in the trachea and insert the cannula, securing it with a suture.

  • Lung Lavage:

    • Instill 0.5-1.0 mL of ice-cold lavage fluid into the lungs through the cannula.

    • Gently aspirate the fluid and collect it in a 15 mL conical tube on ice. Massage the thorax to maximize recovery.

    • Repeat the instillation and aspiration 2-4 times, pooling the collected fluid.

  • Cell Processing:

    • Centrifuge the collected BAL fluid (e.g., at 400 x g for 7 minutes at 4°C) to pellet the cells.

    • Aspirate the supernatant for analysis of soluble mediators.

    • Resuspend the cell pellet for cell counting and differential analysis.

Lung Function Measurement

Lung function in mice can be assessed using techniques like whole-body plethysmography.

Materials:

  • Whole-body plethysmography system (e.g., Buxco)

  • Methacholine (B1211447) for bronchoprovocation challenge (optional)

Protocol:

  • Acclimatization: Place the conscious, unrestrained mouse in the plethysmography chamber and allow it to acclimate.

  • Baseline Measurement: Record baseline respiratory parameters, such as tidal volume, respiratory rate, and enhanced pause (Penh).

  • This compound Administration: Administer nebulized this compound as described in Protocol 3.1.

  • Post-Dose Measurement: At specified time points after administration, place the mouse back in the plethysmography chamber and record respiratory parameters to assess the bronchodilatory effect.

  • Bronchoprovocation (Optional): To assess airway hyperresponsiveness, expose the mice to increasing concentrations of nebulized methacholine and measure the changes in lung function.

Lung Histopathology

Histopathological analysis of lung tissue can reveal structural changes and inflammation.

Materials:

  • Formalin or other fixative

  • Paraffin (B1166041) embedding supplies

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

Protocol:

  • Tissue Harvest: After euthanasia, carefully dissect the lungs.

  • Fixation: Inflate the lungs with fixative via the trachea at a constant pressure (e.g., 25 cm H₂O) and then immerse the lungs in the fixative for at least 24 hours.

  • Processing and Staining:

    • Process the fixed lung tissue and embed in paraffin.

    • Section the paraffin blocks and mount the sections on slides.

    • Stain the slides with H&E to visualize lung morphology, inflammatory cell infiltration, and any pathological changes.

Experimental_Phases cluster_treatment Treatment Phase cluster_assessment Assessment Phase A Nebulized this compound Administration B Lung Function Measurement A->B C Bronchoalveolar Lavage (BAL) A->C D Lung Histopathology A->D

Logical relationship between experimental phases.

Safety and Toxicology Considerations

  • Carcinogenicity: Long-term studies in mice have shown findings of uterine and cervical endometrial stromal polyps and sarcoma, which are known effects of β2-adrenergic agonists in female rodents.

  • Genetic Toxicology: this compound was not found to be mutagenic or clastogenic in standard assays, including the micronucleus test in mice.

  • Adverse Effects: At high doses, systemic effects typical of beta-agonists can be observed, such as increased heart rate. In a study using formoterol in a mouse model of COPD, the most common treatment-associated adverse events were hypertension and proteinuria.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers utilizing nebulized this compound in mouse models of respiratory disease. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation, contributing to a better understanding of this compound's therapeutic potential and underlying mechanisms.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Arformoterol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arformoterol is the active (R,R)-enantiomer of formoterol (B127741), a long-acting beta-2 adrenergic agonist used for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1] Pharmacokinetic studies are crucial in drug development to understand the absorption, distribution, metabolism, and excretion of this compound. These studies require a sensitive and reliable analytical method for the accurate quantification of the drug in biological matrices such as plasma. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma, suitable for research and preclinical studies.

Principle

The method employs a solid-phase extraction (SPE) procedure to isolate this compound from plasma proteins and other endogenous interferences.[2] The chromatographic separation is then achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier.[3] Quantification is performed by monitoring the UV absorbance at 215 nm.[3]

Experimental Protocols

Materials and Reagents
  • This compound Tartrate reference standard

  • Internal Standard (IS), e.g., Formoterol D6 or a structurally similar compound

  • HPLC grade Acetonitrile and Methanol (B129727)

  • Potassium dihydrogen orthophosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (drug-free, with K2-EDTA as anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Cation-exchange or C18 polymeric cartridges)[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required. The specific conditions are summarized in the table below.

ParameterConditionReference
HPLC Column Agilent C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.01N KH2PO4 Buffer : Acetonitrile (60:40, v/v), pH adjusted to 3.5 with H3PO4
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 50 µL-
Run Time Approximately 8-10 minutes
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Tartrate in 100 mL of methanol. Store at 4°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with mobile phase to create calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the IS in methanol.

  • Working IS Solution (10 ng/mL): Dilute the IS stock solution with mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human plasma with this compound at three concentration levels (low, medium, and high; e.g., 1.5, 15, and 75 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for extracting this compound from plasma. Optimization may be required based on the specific SPE cartridge used.

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To 500 µL of plasma in a centrifuge tube, add 50 µL of the working IS solution (10 ng/mL) and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under vacuum for 1-2 minutes.

  • Elution: Elute this compound and the IS from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject 50 µL into the HPLC system.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification plasma 1. Plasma Sample (500 µL) spike 2. Spike with Internal Standard plasma->spike load 3. Load onto Conditioned SPE Cartridge spike->load wash 4. Wash Cartridge load->wash elute 5. Elute Analytes wash->elute dry 6. Evaporate to Dryness elute->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute inject 8. Inject into HPLC-UV reconstitute->inject Transfer process 9. Chromatographic Separation inject->process quantify 10. Data Integration & Quantification process->quantify

Caption: Workflow for this compound quantification in plasma.

Method Validation Summary

The analytical method was validated according to standard bioanalytical guidelines. The key performance characteristics are summarized below.

Table 1: Linearity and Sensitivity

The linearity of the method was evaluated by analyzing calibration standards at eight different concentrations. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

ParameterResultReference
Linearity Range 0.5 - 100 ng/mL-
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL

Note: While LC-MS/MS methods can achieve significantly lower LLOQs in the sub-pg/mL range, this HPLC-UV method provides adequate sensitivity for many preclinical applications.

Table 2: Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at three concentration levels on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (%)
Low 1.5< 5.0%95 - 105%< 6.0%94 - 106%
Medium 15.0< 4.5%97 - 103%< 5.0%96 - 104%
High 75.0< 3.0%98 - 102%< 4.0%97 - 103%

Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (%RSD).

Table 3: Extraction Recovery and Matrix Effect

The efficiency of the SPE process was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

AnalyteLow QC (1.5 ng/mL)Medium QC (15 ng/mL)High QC (75 ng/mL)
This compound 88.5%91.2%90.5%
Internal Standard 89.8%90.5%90.1%

Consistent and high recovery demonstrates the effectiveness of the sample preparation method.

Conclusion

The described RP-HPLC-UV method provides a simple, accurate, and precise solution for the quantification of this compound in human plasma. The solid-phase extraction protocol ensures clean sample extracts, minimizing matrix interference and leading to reliable results. This method is well-suited for routine analysis in research settings and for supporting pharmacokinetic studies in drug development.

References

Application Note: Quantification of Arformoterol in Lung Tissue Homogenates by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Arformoterol (B195475), the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through relaxation of the bronchial smooth muscle.[3][4] Understanding the distribution and concentration of this compound in lung tissue is crucial for preclinical and clinical drug development to assess efficacy and safety. This application note provides a detailed protocol for the sensitive and rapid quantification of this compound in lung tissue homogenates using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The described method is based on a validated approach and is suitable for pharmacokinetic and tissue distribution studies.

Principle of the Method

This method utilizes a protein precipitation-based extraction of this compound from lung tissue homogenate, followed by chromatographic separation on a C8 reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The high sensitivity and selectivity of UPLC-MS/MS allow for the accurate quantification of low concentrations of this compound in a complex biological matrix.

Signaling Pathway of this compound

This compound exerts its bronchodilatory effects by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors located on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to muscle relaxation.

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor (β2AR) This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light-Chain Kinase (MLCK) (Active) PKA->MyosinLCK Phosphorylates (Inactivates) pMyosinLCK Phosphorylated MLCK (Inactive) MyosinLCK->pMyosinLCK Relaxation Smooth Muscle Relaxation pMyosinLCK->Relaxation Leads to

Caption: this compound Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • This compound Tartrate reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Blank lung tissue from the same species as the study samples

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater)

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Sample Preparation Workflow

Sample_Preparation_Workflow Start Start: Lung Tissue Sample Weigh 1. Weigh Tissue Sample Start->Weigh Homogenize 2. Add PBS (1:3 w/v) and Homogenize Weigh->Homogenize Aliquot 3. Aliquot Homogenate Homogenize->Aliquot Spike 4. Spike with Internal Standard (IS) Aliquot->Spike Precipitate 5. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex 6. Vortex Mix Precipitate->Vortex Centrifuge 7. Centrifuge Vortex->Centrifuge Supernatant 8. Collect Supernatant Centrifuge->Supernatant Analyze 9. UPLC-MS/MS Analysis Supernatant->Analyze End End: Data Acquisition Analyze->End

Caption: Sample Preparation Workflow.
Detailed Protocol

  • Lung Tissue Homogenization:

    • Accurately weigh the collected lung tissue samples.

    • Add cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).

    • Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is obtained. Keep samples on ice during the process.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to create working standard solutions at various concentrations.

    • Spike the working standard solutions into blank lung tissue homogenate to prepare calibration standards with a final concentration range of approximately 13.9-1560 pg/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction:

    • To a 50 µL aliquot of lung tissue homogenate (for study samples, calibration standards, and QCs), add the internal standard solution.

    • Add acetonitrile (typically 3-4 volumes of the homogenate volume) to precipitate proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

UPLC-MS/MS Method

The following parameters are based on a validated method and may be adapted for other systems.

ParameterSetting
UPLC System
ColumnAgilent XDB C8 (or equivalent)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution A gradient program should be optimized to ensure good separation of this compound and the internal standard from matrix components.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: To be optimized for the specific instrument
Internal Standard: To be optimized for the specific instrument
Dwell TimeOptimized for the number of MRM transitions
Gas TemperaturesOptimized for the specific instrument
Capillary VoltageOptimized for the specific instrument

Quantitative Data Summary

The performance of the UPLC-MS/MS method for the quantification of this compound in lung tissue homogenates is summarized below. The data is based on a previously validated study.

ParameterResult
Lower Limit of Quantification (LLOQ) 3.90 pg/mL
Linearity Range 13.9 - 1560 pg/mL
Correlation Coefficient (r²) > 0.99

Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Low< 15%< 15%± 15%
Medium< 15%< 15%± 15%
High< 15%< 15%± 15%

Recovery and Matrix Effect

ParameterResult
Extraction Recovery 77.3% (for IS at 4.0 ng/mL)
Matrix Effect 93.2% to 96.4%

Conclusion

The described UPLC-MS/MS method provides a robust, sensitive, and accurate means for quantifying this compound in lung tissue homogenates. The detailed protocol for sample preparation and analysis is suitable for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound. The method's performance meets the typical requirements for bioanalytical method validation, ensuring reliable data for pharmacokinetic and tissue distribution assessments.

References

Application Notes and Protocols for Long-term Arformoterol Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for designing and conducting long-term in vitro studies on Arformoterol (B195475), a long-acting beta-2 adrenergic agonist (LABA). This compound is the (R,R)-enantiomer of formoterol (B127741) and is used for the maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Understanding the long-term effects of this compound at a cellular and molecular level is crucial for elucidating its mechanism of action, potential for tachyphylaxis (desensitization), and identifying novel therapeutic applications. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a selective β2-adrenergic receptor agonist with a long duration of action, making it effective for the management of COPD.[1][2] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) through the activation of adenylyl cyclase, resulting in smooth muscle relaxation and bronchodilation.

Long-term exposure to β2-agonists can lead to receptor desensitization, a process that may involve receptor downregulation and uncoupling from downstream signaling pathways. Therefore, it is essential to investigate the sustained effects of this compound on cellular signaling, receptor function, and gene expression. The following protocols provide a framework for conducting these long-term exposure studies in a controlled in vitro setting.

Key Experimental Objectives

The primary objectives of long-term this compound exposure studies are:

  • To assess the impact of prolonged this compound treatment on β2-adrenergic receptor density and binding affinity.

  • To evaluate the potential for functional desensitization by measuring cAMP production and downstream signaling events over time.

  • To investigate changes in gene expression profiles in response to continuous this compound exposure.

  • To determine the effects of long-term this compound treatment on cell viability and proliferation.

Experimental Design and Workflow

A typical experimental workflow for a long-term this compound exposure study is outlined below.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cellular & Molecular Assays cluster_2 Phase 3: Data Analysis & Interpretation A Select and Culture Relevant Cell Line (e.g., HASM, BEAS-2B) B Expose Cells to this compound (Continuous or Intermittent) A->B C Include Vehicle Control and Time-Course Sampling B->C D Cell Viability Assay (e.g., MTT, Trypan Blue) C->D E Receptor Binding Assay (Radioligand Binding) C->E F cAMP Accumulation Assay (ELISA, HTRF) C->F G Gene Expression Analysis (qPCR, RNA-Seq) C->G H Quantify and Normalize Data D->H E->H F->H G->H I Statistical Analysis H->I J Pathway Analysis and Biological Interpretation I->J

Caption: Experimental workflow for long-term this compound studies.

Experimental Protocols

Protocol 1: Long-term Cell Culture and this compound Treatment

Objective: To maintain a stable cell culture system for long-term exposure to this compound.

Materials:

  • Human Airway Smooth Muscle (HASM) cells or Human Bronchial Epithelial (BEAS-2B) cells

  • Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound tartrate stock solution (1 mM in sterile water)

  • Vehicle control (sterile water)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed HASM or BEAS-2B cells in culture flasks or plates at a density that allows for long-term growth without reaching over-confluence. A recommended starting density is 5 x 10^4 cells/cm².

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment Initiation: Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1 nM, 10 nM, 100 nM). A vehicle control group receiving an equivalent volume of sterile water should be included.

  • Continuous Exposure: For continuous exposure studies, replace the medium with fresh this compound-containing or vehicle control medium every 48-72 hours for the duration of the experiment (e.g., 7, 14, or 21 days).

  • Intermittent Exposure: For intermittent exposure studies, treat cells with this compound for a defined period (e.g., 12 hours) followed by a washout period with fresh medium. This cycle can be repeated over the long-term study period.

  • Time-Course Sampling: At predetermined time points (e.g., Day 1, 3, 7, 14, 21), harvest cells for downstream analysis as described in the subsequent protocols.

Protocol 2: β2-Adrenergic Receptor Binding Assay

Objective: To quantify the density (Bmax) and binding affinity (Kd) of β2-adrenergic receptors on the cell surface following long-term this compound exposure.

Materials:

  • Cells from Protocol 1

  • Radioligand (e.g., [³H]-CGP 12177, a hydrophilic β-adrenergic receptor antagonist)

  • Non-specific binding control (e.g., Propranolol)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Cell Harvesting: Gently scrape and collect cells from the culture plates.

  • Membrane Preparation: Homogenize the cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction: In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of Propranolol.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine Bmax and Kd values.

Protocol 3: cAMP Accumulation Assay

Objective: To measure the functional response of cells to acute β2-agonist stimulation after long-term this compound exposure.

Materials:

  • Cells from Protocol 1

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • Isoproterenol (B85558) (a non-selective β-agonist)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Plate reader

Procedure:

  • Cell Plating: Seed cells from the long-term culture into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the phosphodiesterase inhibitor IBMX for 15-30 minutes to prevent cAMP degradation.

  • Agonist Stimulation: Add increasing concentrations of a short-acting β-agonist like isoproterenol to the wells and incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Perform the cAMP assay (e.g., ELISA) to quantify the amount of intracellular cAMP produced.

  • Data Analysis: Generate dose-response curves and calculate the EC50 and Emax values for isoproterenol-stimulated cAMP accumulation in both this compound-treated and control cells. A rightward shift in the EC50 or a decrease in the Emax indicates functional desensitization.

Protocol 4: Gene Expression Analysis by qPCR

Objective: To investigate the effect of long-term this compound exposure on the expression of genes related to the β2-adrenergic signaling pathway and cellular adaptation.

Materials:

  • Cells from Protocol 1

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., ADRB2, GNAS, PDE4B) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups and time points.

Table 1: β2-Adrenergic Receptor Binding Parameters

Treatment GroupDuration of ExposureBmax (fmol/mg protein)Kd (nM)
Vehicle Control7 days
This compound (10 nM)7 days
Vehicle Control14 days
This compound (10 nM)14 days

Table 2: cAMP Accumulation Parameters (Isoproterenol Stimulation)

Treatment GroupDuration of ExposureEC50 (nM)Emax (% of control)
Vehicle Control7 days
This compound (10 nM)7 days
Vehicle Control14 days
This compound (10 nM)14 days

Table 3: Relative Gene Expression (Fold Change vs. Vehicle Control)

Gene7-day this compound14-day this compound
ADRB2
GNAS
PDE4B

Signaling Pathway and Logical Relationships

This compound Signaling Pathway

The canonical signaling pathway initiated by this compound binding to the β2-adrenergic receptor is depicted below.

G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to G cluster_0 Long-term this compound Exposure cluster_1 Desensitization Mechanisms cluster_2 Functional Consequences Start Continuous β2-AR Activation A Receptor Downregulation (Decreased Bmax) Start->A B Receptor Uncoupling (Reduced Gs activation) Start->B C Increased PDE Activity (Enhanced cAMP degradation) Start->C End Reduced Bronchodilatory Response (Tachyphylaxis) A->End B->End C->End

References

Arformoterol in Primary Human Bronchial Epithelial Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475), the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of bronchial smooth muscle. However, its effects on the airway epithelium, a critical interface in respiratory health and disease, are of significant interest for understanding its full therapeutic potential and potential side effects. Primary human bronchial epithelial (HBE) cells cultured in vitro provide a physiologically relevant model to investigate the cellular and molecular effects of this compound.

These application notes provide a summary of the known effects of this compound and its racemate, formoterol, on primary HBE cells, along with detailed protocols for researchers to conduct their own investigations.

Mechanism of Action in Bronchial Epithelial Cells

This compound selectively binds to and activates β2-adrenergic receptors on the surface of bronchial epithelial cells. This activation initiates a signaling cascade, primarily through the Gs alpha subunit of the G protein-coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular responses.[2][4] While bronchodilation is the hallmark of β2-agonist activity in smooth muscle, in epithelial cells, this pathway can influence a range of functions including ion transport, ciliary activity, and inflammatory mediator release.

Effects on Cytokine Secretion

The influence of β2-agonists on inflammatory cytokine secretion from bronchial epithelial cells is complex, with studies on formoterol suggesting a potential for both pro- and anti-inflammatory effects. Research indicates that formoterol can induce the release of interleukin-6 (IL-6) and interleukin-8 (IL-8) from human bronchial epithelial cells in a concentration-dependent manner. This effect appears to be mediated through the PKA and ERK1/2 signaling pathways.

Table 1: Dose-Dependent Effect of Formoterol on IL-6 and IL-8 Release in Human Bronchial Epithelial Cells (16HBE14o- cell line)

Formoterol Concentration (M)IL-6 Release (pg/mL)IL-8 Release (pg/mL)
ControlBaselineBaseline
10-10IncreasedIncreased
10-8Further IncreasedFurther Increased
10-6Peak IncreasePeak Increase

Data presented is a qualitative summary based on reported concentration-dependent effects. Actual values will vary based on experimental conditions and donor variability in primary cells.

Effects on Gene Expression

Studies on β2-agonists, including formoterol, have demonstrated their ability to modulate gene expression in human bronchial epithelial cells. Upon activation of the β2-adrenergic receptor and subsequent cAMP/PKA signaling, transcription factors can be activated, leading to changes in the expression of genes involved in inflammation, cell proliferation, and tissue repair. For instance, formoterol has been shown to regulate a transcriptome of over 1400 genes in HBE cells when co-stimulated with TNFα.

Effects on Ciliary Beat Frequency

An important function of the bronchial epithelium is mucociliary clearance, driven by the coordinated beating of cilia. β2-agonists have been shown to increase ciliary beat frequency (CBF), which would be expected to enhance mucus clearance. This effect is also mediated by the cAMP/PKA pathway. While specific quantitative data for this compound on primary HBE cell CBF is limited, studies on other β2-agonists like salbutamol (B1663637) have shown a significant increase in CBF.

Experimental Protocols

Protocol 1: Primary Human Bronchial Epithelial Cell Culture

This protocol describes the isolation and culture of primary HBE cells to establish a differentiated air-liquid interface (ALI) culture, which closely mimics the in vivo airway epithelium.

Materials:

  • Human bronchial tissue

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Amphotericin B

  • Collagen-coated culture flasks and transwell inserts

  • Trypsin-EDTA solution

  • Bronchial Epithelial Growth Medium (BEGM) with supplements (e.g., bovine pituitary extract, hydrocortisone, human epidermal growth factor, epinephrine, transferrin, insulin, retinoic acid, triiodothyronine)

  • Air-Liquid Interface (ALI) medium

Procedure:

  • Tissue Digestion: Mince fresh human bronchial tissue and digest with a protease solution (e.g., dispase followed by trypsin-EDTA) to release epithelial cells.

  • Cell Seeding: Seed the isolated cells onto collagen-coated culture flasks in BEGM.

  • Cell Expansion: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • Subculturing: Passage the cells using trypsin-EDTA and seed them onto collagen-coated transwell inserts.

  • ALI Culture: Once the cells on the transwell inserts are confluent, switch to ALI medium in the basal chamber and remove the medium from the apical chamber to expose the cells to air.

  • Differentiation: Maintain the ALI culture for at least 21 days to allow for full differentiation into a mucociliary epithelium. Change the basal medium every 2-3 days.

Protocol 2: this compound Treatment of HBE Cells

Materials:

  • Differentiated primary HBE cells in ALI culture

  • This compound tartrate stock solution

  • Phosphate-buffered saline (PBS)

  • Cell culture medium for treatment

Procedure:

  • Preparation of this compound Solutions: Prepare a range of this compound concentrations by diluting the stock solution in the appropriate cell culture medium.

  • Cell Treatment:

    • For analysis of secreted factors (e.g., cytokines), add the this compound-containing medium to the basal chamber of the transwell inserts.

    • Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis).

  • Sample Collection:

    • At the end of the incubation period, collect the medium from the basal chamber for analysis (e.g., ELISA for IL-6 and IL-8).

    • Wash the cells with PBS and lyse them for subsequent analysis of intracellular proteins (Western blot) or RNA (qPCR).

Protocol 3: Measurement of Cytokine Secretion by ELISA

Materials:

  • Conditioned medium from this compound-treated HBE cells

  • Human IL-6 and IL-8 ELISA kits

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples (conditioned medium) to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-6 and IL-8 in the samples based on the standard curve.

Protocol 4: Analysis of Gene Expression by qPCR

Materials:

  • RNA lysis buffer

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IL6, IL8, MUC5AC) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the this compound-treated HBE cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using the synthesized cDNA, primers for the target genes, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.

Visualizations

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR G_protein Gs Protein B2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., Increased CBF) PKA->Cellular_Response mediates Gene_Expression Gene Expression (e.g., IL-6, IL-8) CREB->Gene_Expression regulates

Caption: this compound signaling pathway in bronchial epithelial cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis HBE_Isolation Isolate Primary HBE Cells HBE_Expansion Expand Cells in Culture Flasks HBE_Isolation->HBE_Expansion ALI_Culture Seed on Transwells & Establish ALI Culture HBE_Expansion->ALI_Culture Arformoterol_Treatment Treat with this compound (Dose-Response) ALI_Culture->Arformoterol_Treatment Collect_Supernatant Collect Basal Media Arformoterol_Treatment->Collect_Supernatant Lyse_Cells Lyse Cells Arformoterol_Treatment->Lyse_Cells CBF_Analysis Ciliary Beat Frequency Analysis Arformoterol_Treatment->CBF_Analysis ELISA Cytokine Measurement (ELISA) Collect_Supernatant->ELISA qPCR Gene Expression (qPCR) Lyse_Cells->qPCR

Caption: Experimental workflow for studying this compound effects.

References

Application Notes and Protocols: Analyzing Arformoterol's Effect on Ciliary Beat Frequency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) approved for the long-term maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD), including chronic bronchitis and emphysema.[1][2] Its primary mechanism of action is the relaxation of airway smooth muscle to improve breathing.[2][3] Beyond bronchodilation, β2-agonists play a crucial role in regulating mucociliary clearance (MCC), a primary defense mechanism of the lungs. Effective MCC depends on the coordinated beating of cilia on the airway epithelium, a process quantified by Ciliary Beat Frequency (CBF).[4]

This document provides a detailed methodology for analyzing the effect of this compound on ciliary beat frequency in vitro, utilizing primary human bronchial epithelial (HBE) cells.

Mechanism of Action: this compound and Ciliary Beat Frequency

This compound is the (R,R)-enantiomer of formoterol, which selectively stimulates β2-adrenergic receptors on the surface of airway epithelial cells. This activation initiates a downstream signaling cascade that enhances ciliary activity. The process begins with the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates key proteins within the ciliary axoneme, such as dynein, which are the motor proteins that drive ciliary movement. This phosphorylation increases the hydrolysis of ATP, providing the necessary energy to increase the ciliary beat frequency.

Arformoterol_Signaling_Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Dynein Dynein Phosphorylation PKA->Dynein Promotes CBF Increased Ciliary Beat Frequency Dynein->CBF Leads to

Caption: this compound's signaling pathway to increase CBF.

Experimental Protocol: In Vitro Analysis of CBF

This protocol describes the use of an air-liquid interface (ALI) culture of primary human bronchial epithelial (HBE) cells to measure the effect of this compound on CBF.

Materials and Reagents
  • Primary Human Bronchial Epithelial (HBE) cells

  • Cell culture plates with permeable supports (e.g., Transwell®)

  • ALI culture medium

  • This compound Tartrate Inhalation Solution

  • Phosphate-Buffered Saline (PBS)

  • High-speed digital video camera

  • Inverted microscope with phase-contrast optics and environmental chamber (37°C, 5% CO₂)

  • CBF analysis software (e.g., Sisson-Ammons Video Analysis (SAVA), ciliaFA)

Experimental Workflow

Experimental_Workflow Start Start: HBE Cell Seeding ALI_Culture Air-Liquid Interface (ALI) Culture & Differentiation (Approx. 3-4 weeks) Start->ALI_Culture Baseline Baseline CBF Measurement (Time = 0) ALI_Culture->Baseline Treatment Apical Application of This compound or Vehicle Control Baseline->Treatment Incubation Incubate at 37°C, 5% CO₂ Treatment->Incubation Measurement Post-Treatment CBF Measurement at Specified Time Points Incubation->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis End End Analysis->End

Caption: Workflow for measuring this compound's effect on CBF.
Step-by-Step Procedure

  • HBE Cell Culture at ALI:

    • Seed primary HBE cells onto permeable supports in differentiation medium.

    • Once cells reach confluence, switch to an air-liquid interface (ALI) culture by removing the apical medium.

    • Maintain the cultures for 3-4 weeks to allow for full differentiation into a pseudostratified epithelium with mature, beating cilia.

  • Preparation of this compound Solutions:

    • Prepare serial dilutions of this compound tartrate in a suitable vehicle (e.g., PBS or culture medium) to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Prepare a vehicle-only control.

  • CBF Measurement:

    • Place the cell culture plate onto the microscope stage within the environmental chamber, allowing it to acclimate to 37°C and 5% CO₂.

    • Baseline Reading (T=0): Before adding any treatment, record high-speed videos (e.g., 100-250 frames per second) from at least 4-5 different regions of interest (ROIs) per culture well.

    • Treatment Application: Gently add the prepared this compound dilutions or vehicle control to the apical surface of the cultures.

    • Post-Treatment Readings: At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr), record videos from the same or similar ROIs.

  • Data Analysis:

    • Use a validated software program to analyze the recorded videos. These programs typically use Fast Fourier Transform (FFT) on the pixel intensity fluctuations over time to determine the dominant frequency, which corresponds to the CBF in Hertz (Hz).

    • Calculate the mean CBF for each well at each time point.

    • Express the change in CBF as a percentage increase over the baseline for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different concentrations and time points.

Table 1: Example Data - Dose-Dependent Effect of this compound on Ciliary Beat Frequency (CBF)

This compound ConcentrationMean Baseline CBF (Hz) ± SDMean CBF at 30 min (Hz) ± SD% Increase from Baseline
Vehicle Control7.5 ± 0.67.6 ± 0.71.3%
1 nM7.4 ± 0.58.5 ± 0.614.9%
10 nM7.6 ± 0.89.9 ± 0.930.3%
100 nM7.5 ± 0.711.5 ± 1.053.3%
1 µM7.7 ± 0.612.1 ± 0.857.1%

Note: The data presented above are hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions and cell donors.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in baseline CBF Inconsistent cell differentiation; Temperature fluctuations; Variation in measurement location.Ensure full and consistent differentiation of ALI cultures. Allow adequate acclimation time on the microscope stage. Standardize the ROI selection process.
No significant increase in CBF Inactive compound; Low cell viability; Insufficient β2-receptor expression.Verify the concentration and activity of the this compound stock. Perform a cell viability assay (e.g., LDH release). Confirm β2-receptor expression via qPCR or Western blot.
Software fails to generate accurate readings Low ciliary activity; Video capture rate too low; Poor image contrast.Ensure videos are captured from areas with actively beating cilia. Increase the frame rate of the video capture. Adjust microscope optics for optimal phase contrast. Some software may have limitations, for instance, ciliaFA may not be accurate for CBF above ~10 Hz.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Arformoterol Dosage for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals using arformoterol (B195475) in in vitro cellular assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you optimize your experiments and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is the (R,R)-enantiomer of formoterol (B127741) and acts as a selective, long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1][2] Upon binding to the β2-AR on the cell surface, it initiates a signaling cascade. The receptor couples to a stimulatory G-protein (Gs), which activates the enzyme adenylyl cyclase.[3] This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the desired cellular response, such as smooth muscle relaxation.[3][4]

Q2: What is a good starting concentration range for this compound in cellular assays?

A recommended starting point for exploring the effects of this compound is to test a wide concentration range, typically from 10⁻¹¹ M to 10⁻⁶ M. For specific anti-inflammatory assays in human lung fibroblasts, therapeutically relevant concentrations of formoterol (the racemate of this compound) have been shown to be effective in the 10⁻¹⁰ M to 10⁻⁸ M range. The optimal concentration will be highly dependent on the cell type, assay endpoint, and incubation time. A dose-response curve should always be generated to determine the EC50 (half-maximal effective concentration) for your specific experimental system.

Q3: How should I prepare and store this compound for in vitro use?

This compound tartrate is supplied as a powder that is slightly soluble in water and is formulated for clinical use in a buffered saline solution at pH 5.0. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like sterile, nuclease-free water or DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium or an appropriate assay buffer immediately before use. Note that the stability of this compound in cell culture media over long incubation periods should be considered, as pH and media components can affect drug integrity.

Q4: What are the essential controls for an this compound experiment?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., water or DMSO) at the highest concentration used in the experiment. This controls for any effects of the solvent itself.

  • Untreated Control (Negative Control): Cells that are not exposed to either this compound or the vehicle. This provides the baseline for the assay.

  • Positive Control: A known β2-AR agonist (e.g., isoproterenol (B85558) or salbutamol) to confirm that the β2-AR signaling pathway is responsive in your cell system.

  • Antagonist Control (Optional): To confirm that the observed effect is specifically mediated by the β2-AR, cells can be pre-treated with a β2-AR antagonist (e.g., ICI-118,551) before adding this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Response to this compound 1. Receptor Desensitization: Prolonged or high-concentration exposure to a β2-agonist can lead to phosphorylation of the β2-AR, causing it to uncouple from the Gs protein and become internalized. This reduces the cell's responsiveness. 2. Low Receptor Expression: The cell line may not express sufficient levels of the β2-AR. 3. Degraded this compound: The compound may have degraded due to improper storage or instability in the assay medium.1. Minimize Exposure Time: Use the shortest incubation time necessary to observe a response. For desensitization studies, you may intentionally use longer pre-incubation times. 2. Check Receptor Expression: Confirm β2-AR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Use Fresh Aliquots: Prepare fresh dilutions from a new stock aliquot for each experiment.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. "Edge Effect" in Plates: Wells on the edge of the plate are prone to evaporation, leading to changes in reagent concentration. 3. Pipetting Errors: Inaccurate dispensing of cells or reagents.1. Ensure Single-Cell Suspension: Thoroughly resuspend cells before plating to avoid clumping. 2. Avoid Edge Wells: Do not use the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
High Background Signal 1. Assay Reagent Issues: Contamination or degradation of assay reagents (e.g., substrate for a colorimetric assay). 2. Cell Contamination: Mycoplasma or bacterial contamination can affect cell metabolism and assay readouts.1. Use Fresh Reagents: Prepare fresh assay buffers and reagents. 2. Test for Mycoplasma: Regularly test cell cultures for mycoplasma contamination.
Unexpected Cytotoxicity 1. High this compound Concentration: At very high concentrations, drugs can have off-target effects leading to cell death. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high for the cells.1. Perform a Cytotoxicity Assay: Use a cell viability assay (see protocol below) to determine the toxic concentration range for your cell line. 2. Limit Solvent Concentration: Keep the final concentration of DMSO below 0.5% (v/v), and ensure the vehicle control has a matching concentration.

Data Presentation: this compound Concentration Ranges

The following table summarizes suggested starting concentration ranges for various in vitro assays. The optimal range must be determined empirically for each specific cell line and experimental setup.

Assay Type Suggested Starting Concentration Range (Molar) Key Endpoint Reference / Rationale
Functional Agonism (e.g., cAMP accumulation) 10⁻¹¹ to 10⁻⁶ MEC50Wide range to capture the full dose-response curve.
Anti-inflammatory Effects 10⁻¹⁰ to 10⁻⁸ MInhibition of cytokine/chemokine release or adhesion molecule expressionBased on effective concentrations of formoterol in human lung fibroblasts.
Cell Viability / Cytotoxicity 10⁻⁸ to 10⁻⁴ MIC50 / CC50Higher concentrations are typically needed to observe cytotoxicity.

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound binding to the β2-Adrenergic Receptor (β2-AR) triggers a Gs protein-mediated cascade, leading to the production of cAMP and activation of Protein Kinase A (PKA).

Arformoterol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arf This compound b2AR β2-Adrenergic Receptor Arf->b2AR Binds Gs Gs Protein (α, β, γ) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Response Cellular Response (e.g., Relaxation) PKA_active->Response Phosphorylates Targets cAMP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis P1 1. Seed cells in a multi-well plate (e.g., 24h incubation) T1 3. Wash cells and add assay buffer containing PDE inhibitor (e.g., IBMX) P1->T1 P2 2. Prepare serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M) T2 4. Add this compound dilutions and controls to wells P2->T2 T1->T2 T3 5. Incubate for a short period (e.g., 15-30 min at 37°C) T2->T3 D1 6. Lyse cells and perform cAMP detection assay (follow kit instructions) T3->D1 D2 7. Read plate on a compatible plate reader D1->D2 A1 8. Plot dose-response curve and calculate EC50 value D2->A1

References

Technical Support Center: Controlling for Tachyphylaxis to Arformoterol in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing long-term studies involving Arformoterol, with a specific focus on controlling for tachyphylaxis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues encountered during experimental studies on this compound tachyphylaxis.

Q1: What is tachyphylaxis in the context of this compound treatment, and why is it a concern in long-term studies?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the case of this compound, a long-acting beta-2 adrenergic agonist (LABA), prolonged exposure can lead to a diminished bronchodilatory effect. This phenomenon is a significant concern in long-term studies as it can confound the assessment of the drug's sustained efficacy and safety. The primary mechanism involves the desensitization of the beta-2 adrenergic receptor (β2AR), the target of this compound.

Q2: What are the molecular mechanisms underlying tachyphylaxis to this compound?

A2: The desensitization of β2ARs is a complex process involving several key molecular events:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) and Protein Kinase A (PKA) phosphorylate the intracellular domains of the β2AR.[1] This phosphorylation event is a critical first step in desensitization.

  • β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins. β-arrestin binding sterically hinders the coupling of the receptor to its downstream signaling partner, the Gs protein, thereby uncoupling the receptor from adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production.

  • Receptor Internalization (Sequestration): β-arrestin also acts as an adaptor protein, facilitating the internalization of the β2AR from the cell surface into endosomes. This sequestration reduces the number of receptors available to bind this compound.

  • Downregulation: With chronic exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of cellular receptors, a process known as downregulation.

Troubleshooting Experimental Observations:

  • Diminished cAMP response: If you observe a reduced cAMP accumulation in your cell-based assays after prolonged this compound treatment, it is likely due to receptor desensitization.

  • Decreased surface receptor levels: A decrease in the number of β2ARs on the cell surface, as measured by techniques like flow cytometry or cell-surface ELISA, is indicative of receptor internalization.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound-induced tachyphylaxis and the experimental approaches to study it, the following diagrams are provided.

cluster_activation Receptor Activation & Signaling cluster_desensitization Desensitization Pathway This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates GRK GRK B2AR->GRK B2AR_P Phosphorylated β2AR AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to PKA_desens PKA GRK->B2AR_P Phosphorylates PKA_desens->B2AR_P Phosphorylates BetaArrestin β-Arrestin B2AR_P->BetaArrestin Recruits BetaArrestin->Gs Blocks Gs Coupling Internalization Receptor Internalization BetaArrestin->Internalization Promotes cluster_study_design Long-Term In Vivo Study Workflow cluster_endpoints Primary & Secondary Endpoints PatientRecruitment Patient Recruitment (e.g., COPD patients) Randomization Randomization PatientRecruitment->Randomization Treatment Treatment Arms (this compound vs. Placebo) Randomization->Treatment LongTermDosing Long-Term Dosing (e.g., 52 weeks) Treatment->LongTermDosing EndpointAssessment Endpoint Assessment LongTermDosing->EndpointAssessment TroughFEV1 Trough FEV1 (Primary Efficacy) EndpointAssessment->TroughFEV1 RescueMedication Rescue Medication Use EndpointAssessment->RescueMedication Spirometry Spirometry after Rescue Agonist EndpointAssessment->Spirometry ReceptorDensity β2AR Density (e.g., Lymphocytes) EndpointAssessment->ReceptorDensity cAMPLevels cAMP Levels (e.g., Leukocytes) EndpointAssessment->cAMPLevels

References

Arformoterol and Laboratory Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for laboratory professionals regarding the potential for arformoterol (B195475), a long-acting beta-2 adrenergic agonist, to interfere with common laboratory reagents and assays. Due to a lack of extensive direct studies on this compound's analytical interference, this guide focuses on potential physiological effects that may alter lab results, theoretical cross-reactivity based on molecular structure, and general best practices for troubleshooting unexpected results in patients receiving this medication.

Frequently Asked Questions (FAQs)

Q1: Can this compound directly interfere with common clinical chemistry assays?

A1: There is limited direct evidence in the scientific literature to suggest that this compound or its metabolites cause analytical interference with common clinical chemistry assays through chemical reactions with reagents. However, like other beta-2 agonists, this compound can have physiological (in vivo) effects that may lead to changes in certain laboratory values. For instance, beta-2 agonists can stimulate the sodium-potassium pump (Na+/K+-ATPase), leading to an intracellular shift of potassium and potentially causing hypokalemia (low serum potassium).[1] They can also promote glycogenolysis, which may result in an increase in blood glucose levels.[1] It is crucial to consider these physiological effects when interpreting laboratory results from patients treated with this compound.

Q2: Is there a risk of this compound cross-reacting in immunoassays, such as those for hormones or drugs of abuse?

This compound is metabolized in the liver primarily through glucuronidation at its phenolic hydroxyl group and O-demethylation followed by glucuronidation.[2][3][4] The resulting metabolites have altered structures that could theoretically cross-react with antibodies in certain immunoassays. For example, immunoassays for certain drugs of abuse or steroid hormones are known to be susceptible to cross-reactivity from structurally related compounds. Without specific data for this compound, any unexpected immunoassay result in a patient taking this medication should be investigated for potential interference.

Q3: What are the known metabolites of this compound?

A3: The primary metabolic pathways for this compound involve:

  • Direct Glucuronidation: Conjugation of the parent molecule with glucuronic acid at the phenolic hydroxyl group.

  • O-Demethylation: Removal of a methyl group, followed by glucuronidation.

These metabolic processes result in more water-soluble compounds that are then excreted. The main metabolite found in urine is the phenol (B47542) glucuronide of formoterol.

Q4: Are there any documented effects of this compound on routine hematology tests?

A4: There is no significant evidence to suggest that this compound directly interferes with routine hematology parameters such as complete blood count (CBC).

Q5: What should I do if I suspect this compound is interfering with a laboratory test?

A5: If you suspect interference from this compound, a systematic approach to troubleshooting is recommended. This includes reviewing the patient's medication list, communicating with the clinician, and performing specific laboratory investigations to confirm or rule out interference. Refer to the Troubleshooting Guide in this document for a detailed workflow.

Troubleshooting Guide for Suspected this compound Interference

When a laboratory result is inconsistent with the clinical picture of a patient on this compound, the following troubleshooting steps should be considered.

Logical Workflow for Investigating Suspected Interference

Interference_Workflow cluster_analytical Analytical Interference Investigation start Unexpected Lab Result in Patient on this compound step1 Step 1: Clinical Correlation - Review patient's clinical status - Correlate with other lab results - Communicate with clinician start->step1 step2 Step 2: Review for Physiological Effects - Check serum potassium and glucose - Consider potential in vivo effects of beta-2 agonists step1->step2 step3 Step 3: Investigate Analytical Interference (for immunoassays and other susceptible tests) step2->step3 step4a Perform Serial Dilutions - Dilute sample with analyte-free matrix - Check for linearity of results step3->step4a step4b Spike and Recovery Analysis - Add a known amount of analyte to the sample - Calculate the percentage of recovery step3->step4b step4c Use an Alternative Assay - Test with a method that has a different principle (e.g., mass spectrometry) step3->step4c step5 Step 4: Interpretation of Results step4a->step5 step4b->step5 step4c->step5 result1 Interference Likely: - Non-linear dilution - Poor spike recovery - Discrepant results with alternative method step5->result1 result2 Interference Unlikely: - Linear dilution - Good spike recovery - Consistent results with alternative method step5->result2 end Report results with appropriate comments and communicate with the clinician result1->end result2->end

Caption: A logical workflow for investigating suspected laboratory test interference in patients receiving this compound.

Experimental Protocols

Protocol for Assessing Drug Cross-Reactivity in a Competitive ELISA

This protocol provides a general framework for determining the cross-reactivity of this compound or its metabolites in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Materials:

  • ELISA kit for the analyte of interest (e.g., a specific hormone or drug).

  • This compound tartrate standard.

  • This compound metabolites (if available).

  • Analyte-free matrix (e.g., serum, urine).

  • Standard laboratory equipment (pipettes, microplate reader, etc.).

2. Procedure:

  • Prepare a standard curve for the target analyte according to the ELISA kit manufacturer's instructions.

  • Prepare serial dilutions of this compound and its metabolites in the analyte-free matrix. The concentration range should be clinically relevant and extend to high concentrations to assess for potential interference.

  • Run the ELISA with the prepared standards and the serial dilutions of the potential interfering substances.

  • Calculate the concentration of the target analyte for each dilution of the interfering substance using the standard curve.

  • Determine the 50% inhibitory concentration (IC50) for both the target analyte and the interfering substance. This is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of interfering substance) x 100

Data Presentation:

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte[Insert Value]100%
This compound[Insert Value][Calculate Value]
Metabolite 1[Insert Value][Calculate Value]
Metabolite 2[Insert Value][Calculate Value]
Protocol for Spike and Recovery Analysis

This protocol is used to assess whether the presence of this compound in a sample matrix affects the measurement of a specific analyte.

1. Materials:

  • Patient sample containing this compound.

  • Analyte standard of known concentration.

  • Analyte-free matrix.

  • Assay for the analyte of interest.

2. Procedure:

  • Measure the baseline concentration of the analyte in the patient sample.

  • Prepare a "spiked" sample by adding a known amount of the analyte standard to the patient sample. The amount of spiked analyte should be within the linear range of the assay.

  • Prepare a "control" sample by adding the same amount of analyte standard to an analyte-free matrix.

  • Measure the analyte concentration in both the spiked and control samples.

  • Calculate the percent recovery using the following formula: % Recovery = (Measured concentration in spiked sample - Baseline concentration in patient sample) / (Measured concentration in control sample) x 100

Data Presentation:

SampleBaseline Analyte (units)Spiked Analyte (units)Measured Analyte (units)% Recovery
Patient Sample[Insert Value][Insert Value][Insert Value][Calculate Value]
Control Matrix0[Insert Value][Insert Value]100% (Expected)

Interpretation: A recovery significantly different from 100% (e.g., <80% or >120%) suggests that the sample matrix, potentially including this compound or its metabolites, is interfering with the assay.

Signaling Pathway

This compound is a selective long-acting beta-2 adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors, which are G-protein coupled receptors. This stimulation primarily activates the Gs (stimulatory) alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Increased cAMP levels lead to the relaxation of bronchial smooth muscle. Some evidence also suggests that beta-2 adrenergic receptors can couple to Gi (inhibitory) alpha subunits, which can modulate the signaling cascade.

Beta2_Signaling cluster_membrane Cell Membrane receptor Beta-2 Adrenergic Receptor gs Gs Protein receptor->gs Activates gi Gi Protein receptor->gi Potentially Couples This compound This compound This compound->receptor ac Adenylyl Cyclase gs->ac Activates gi->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Bronchodilation (Smooth Muscle Relaxation) pka->response Leads to

Caption: The beta-2 adrenergic receptor signaling pathway activated by this compound.

Disclaimer: This information is intended for technical support purposes for laboratory professionals and researchers. It is not a substitute for clinical judgment. All laboratory results should be interpreted in the context of the complete clinical picture of the patient. Direct analytical interference by this compound in common laboratory assays is not well-documented, and the guidance provided is based on general principles of laboratory science and the known pharmacology of beta-2 agonists.

References

Best practices for the storage and handling of Arformoterol for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the research use of Arformoterol. This resource provides essential information on the proper storage, handling, and use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound tartrate powder?

A1: this compound tartrate powder should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep the powder in a tightly sealed container, protected from light, at refrigerated temperatures (2°C to 8°C). For short-term storage, room temperature (20°C to 25°C) is acceptable for up to 6 weeks.[1] Always refer to the supplier's specific instructions on the certificate of analysis.

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

A2: this compound tartrate is slightly soluble in water.[2] For research purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. It is advisable to first dissolve the powder in DMSO and then make further dilutions in aqueous buffers or cell culture media.[3] A general protocol is provided in the "Experimental Protocols" section.

Q3: Is this compound solution sensitive to light?

A3: Yes, this compound should be protected from light and excessive heat.[1] Both the powder form and solutions should be stored in light-protecting containers, such as amber vials or tubes wrapped in foil.

Q4: What are the known degradation pathways for this compound?

A4: this compound can degrade through oxidation, deamination, and hydrolysis.[4] Impurities can form during synthesis or storage. One identified degradation pathway involves the reaction of an amine impurity of this compound with formaldehyde, which can be a leachable from LDPE containers, to form an imine impurity.

Q5: Can I mix this compound solutions with other compounds?

A5: Studies have shown that this compound tartrate inhalation solution is chemically and physically compatible for at least 30 minutes with nebulized formulations of ipratropium (B1672105) bromide, acetylcysteine, and budesonide. However, for research applications, it is crucial to perform compatibility tests before mixing this compound with other compounds in your experimental setup, as interactions can affect stability and activity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation in stock solution (DMSO) - The concentration exceeds the solubility limit in DMSO. - The temperature of the solution has dropped significantly.- Gently warm the solution to 37°C and vortex or sonicate to redissolve. - Prepare a new stock solution at a lower concentration.
Precipitation upon dilution in aqueous buffer or media - The final concentration in the aqueous solution exceeds this compound's solubility. - The pH of the buffer or media is unfavorable for solubility. - Rapid dilution from a high concentration DMSO stock.- Perform serial dilutions to avoid a sudden change in solvent polarity. - Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid cell toxicity. - If possible, adjust the pH of the buffer. This compound inhalation solution is formulated at a pH of 5.0.
Discoloration of the solution (e.g., pinkish or brownish) - Oxidation or degradation of the compound.- Discard the solution immediately. - Prepare fresh solutions and protect them from light and air exposure.
Inconsistent or unexpected experimental results - Degradation of this compound due to improper storage or handling. - Inaccurate concentration of the working solution. - Interaction with other components in the assay medium.- Prepare fresh stock and working solutions from a properly stored powder. - Verify the concentration of your stock solution using a validated analytical method if possible. - Run appropriate controls, including a vehicle control (e.g., DMSO in media), to rule out solvent effects.

Data on this compound Stability and Solubility

Table 1: Storage Recommendations for this compound Tartrate

Form Storage Condition Duration Protection
Powder (Long-term)2°C to 8°C (Refrigerated)As per manufacturer's expiryTightly sealed, protect from light
Powder (Short-term)20°C to 25°C (Room Temperature)Up to 6 weeksTightly sealed, protect from light
Stock Solution in DMSO-20°C or -80°CRecommended for long-termAliquot to avoid freeze-thaw cycles, protect from light
Aqueous Solution2°C to 8°C (Refrigerated)Short-term (prepare fresh if possible)Protect from light

Table 2: Solubility of this compound Tartrate

Solvent Solubility Notes
WaterSlightly solubleSolubility can be pH-dependent.
DMSO≤ 120 mMA common solvent for preparing stock solutions for research.
Ethanol≤ 30 mMCan be used as a co-solvent.
PBSLowDilutions from a DMSO stock may precipitate.

Experimental Protocols

Protocol 1: Preparation of this compound Tartrate Stock Solution (10 mM in DMSO)

Materials:

  • This compound tartrate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated balance and appropriate personal protective equipment (PPE)

Methodology:

  • Equilibrate the this compound tartrate powder to room temperature before opening the container to prevent moisture condensation.

  • In a chemical fume hood, weigh the desired amount of this compound tartrate powder. For a 10 mM stock solution, you will need approximately 4.95 mg per 1 mL of DMSO (based on a molecular weight of 494.5 g/mol for this compound tartrate).

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for a Cell-Based Assay

Materials:

  • Cells expressing the beta-2 adrenergic receptor (e.g., HEK293 cells)

  • Appropriate cell culture medium

  • This compound tartrate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer or serum-free medium

  • Multi-well plates (e.g., 96-well)

  • Detection reagents for the specific assay readout (e.g., cAMP assay kit)

Methodology:

  • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • On the day of the experiment, prepare serial dilutions of the this compound tartrate stock solution in assay buffer or serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known beta-2 adrenergic receptor agonist).

  • Remove the culture medium from the cells and replace it with the prepared this compound dilutions and controls.

  • Incubate the plate for the desired time at 37°C in a CO2 incubator.

  • Following incubation, proceed with the specific detection method for your assay (e.g., measure intracellular cAMP levels according to the manufacturer's instructions).

  • Analyze the data to determine the dose-response relationship of this compound.

Visualizations

Caption: Beta-2 adrenergic receptor signaling pathway activated by this compound.

Arformoterol_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis storage Store this compound Powder at 2-8°C stock Prepare Stock Solution (e.g., 10 mM in DMSO) storage->stock working Prepare Working Solutions (Serial Dilutions) stock->working treatment Treat Cells with Working Solutions working->treatment cell_culture Seed Cells in Multi-well Plate cell_culture->treatment incubation Incubate for Defined Period treatment->incubation readout Measure Assay Readout (e.g., cAMP levels) incubation->readout analysis Analyze Data and Generate Dose-Response Curve readout->analysis

Caption: General experimental workflow for an in vitro cell-based assay with this compound.

References

Technical Support Center: Managing Cardiovascular Side Effects of Arformoterol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential cardiovascular side effects during preclinical studies of Arformoterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected cardiovascular effects?

A1: this compound is a long-acting beta-2 adrenergic agonist (LABA) and the (R,R)-enantiomer of formoterol.[1][2] Its primary therapeutic action is bronchodilation, making it effective for treating chronic obstructive pulmonary disease (COPD).[2] While this compound is selective for β2-adrenergic receptors, these receptors are also present in the heart.[3] Stimulation of these cardiac β2-receptors can lead to potential cardiovascular side effects, including:

  • Increased Heart Rate (Tachycardia): A common, dose-dependent effect of beta-agonists.[3]

  • Changes in Blood Pressure: Typically a decrease in diastolic blood pressure.

  • Electrocardiogram (ECG) Changes: This may include flattening of the T-wave, ST-segment depression, and prolongation of the QTc interval.

Q2: Why is continuous cardiovascular monitoring important in this compound studies?

A2: Continuous monitoring, preferably using telemetry, is crucial for capturing the full spectrum of potential cardiovascular effects. It allows for the detection of transient changes in heart rate, blood pressure, and ECG that might be missed with intermittent sampling. Telemetry in conscious, freely moving animals also minimizes stress-related artifacts that can confound data interpretation.

Q3: What are the key cardiovascular parameters to monitor in preclinical safety studies of this compound?

A3: The core battery of cardiovascular safety pharmacology studies should include the evaluation of:

  • Heart Rate (HR): To assess for tachycardia.

  • Arterial Blood Pressure (Systolic, Diastolic, and Mean): To monitor for changes in blood pressure.

  • Electrocardiogram (ECG): To analyze intervals (PR, QRS, QT) and detect arrhythmias. Special attention should be paid to the corrected QT interval (QTc) as its prolongation can be a risk factor for serious arrhythmias.

Q4: What are the typical animal models used for cardiovascular safety assessment of β2-agonists?

A4: Common non-rodent species for cardiovascular safety studies include dogs and non-human primates, as their cardiovascular physiology is more comparable to humans. Rats are also frequently used, especially for telemetry studies monitoring blood pressure and heart rate.

Troubleshooting Guides

Issue 1: Unexpectedly High Heart Rate Variability or Tachycardia
  • Potential Cause 1: Stress or Animal Handling.

    • Troubleshooting:

      • Ensure animals are adequately acclimated to the housing and experimental conditions.

      • Utilize telemetry to minimize handling-induced stress.

      • Review animal handling procedures to ensure they are calm and consistent.

      • Analyze data from periods when the animal is undisturbed (e.g., during the dark cycle) to establish a true baseline.

  • Potential Cause 2: Drug-Induced Tachycardia.

    • Troubleshooting:

      • Confirm that the observed heart rate increase is dose-dependent.

      • Compare the magnitude of the heart rate change to historical data for similar compounds or what is reported in the literature.

      • Correlate the timing of the heart rate increase with the known pharmacokinetics of this compound.

Issue 2: Poor Quality ECG Signal or Signal Loss
  • Potential Cause 1: Improper Electrode Placement or Contact.

    • Troubleshooting:

      • For telemetry implants, verify the surgical placement of ECG leads according to established protocols.

      • For external jacket systems, ensure proper skin preparation and secure attachment of electrodes.

      • Check for and address any signs of skin irritation or inflammation at the electrode sites.

  • Potential Cause 2: Telemetry Signal Interference or Loss.

    • Troubleshooting:

      • Ensure telemetry receivers are positioned optimally for the animal's cage.

      • Check the battery life of the telemetry implant.

      • Investigate for and eliminate sources of electromagnetic interference in the animal housing room.

      • If intermittent signal loss occurs, repositioning the animal's cage or the receiver may help.

Issue 3: ECG Baseline Drift or Motion Artifacts
  • Potential Cause 1: Animal Movement.

    • Troubleshooting:

      • Utilize data analysis software with artifact detection and removal algorithms.

      • Correlate ECG artifacts with activity data if available from the telemetry system.

      • Focus analysis on periods of low animal activity to obtain cleaner data.

  • Potential Cause 2: Respiratory Interference.

    • Troubleshooting:

      • Apply digital filtering techniques to remove low-frequency baseline wander caused by respiration.

      • Be cautious not to over-filter the data, which could distort the ST-segment.

Issue 4: Difficulty Interpreting QTc Interval Changes
  • Potential Cause 1: Inappropriate Heart Rate Correction Formula.

    • Troubleshooting:

      • Use a species-specific correction formula for the QTc interval (e.g., Bazett's or Fridericia's for humans, but may differ for animals).

      • Consider using individual animal correction factors based on baseline data.

  • Potential Cause 2: Differentiating Drug Effect from Normal Physiological Variation.

    • Troubleshooting:

      • Establish a stable and prolonged baseline recording before drug administration to characterize normal QTc variability.

      • Include a vehicle-treated control group to account for time-of-day effects and other environmental factors.

      • Assess the dose-dependency of any observed QTc changes.

Data Presentation

The following tables summarize representative cardiovascular data from clinical studies of this compound and Formoterol. While these are clinical data, they provide an indication of the expected direction and magnitude of effects that may be observed in preclinical models.

Table 1: Representative Changes in Heart Rate and Blood Pressure with this compound

ParameterThis compound DosePlaceboChange from Baseline
Heart Rate (bpm) 15 mcg BID8.58.8
25 mcg BID8.59.9
50 mcg QD8.512
Systolic Blood Pressure (mmHg) 15 mcg BID-~6-8 higher with concomitant theophylline
Diastolic Blood Pressure (mmHg) Not specified-Decrease reported

Data adapted from clinical studies.

Table 2: Representative Changes in QTc Interval with this compound

This compound DoseMaximum Mean Change in QTc (msec) from BaselinePlacebo
15 mcg BID15.415.4

No significant QTc prolongation was observed at the therapeutic dose in this clinical study.

Experimental Protocols

Protocol 1: Cardiovascular Telemetry Implantation in Rats (Abdominal Aorta)
  • Animal Preparation: Anesthetize the rat and shave the abdominal area. Maintain aseptic surgical conditions throughout the procedure.

  • Incision: Make a midline abdominal incision to expose the abdominal aorta.

  • Aorta Isolation: Gently isolate the abdominal aorta from surrounding tissue using sterile cotton swabs.

  • Catheter Insertion: Temporarily occlude blood flow and make a small incision in the aorta. Insert the telemetry catheter into the aorta and advance it upstream.

  • Catheter Securing: Secure the catheter in place using tissue adhesive.

  • Transmitter Placement: Place the body of the telemetry transmitter into the abdominal cavity and suture it to the abdominal wall musculature.

  • Closure: Close the muscle and skin layers separately.

  • Post-operative Care: Provide analgesia and allow for a recovery period of at least one week before starting data collection.

Protocol 2: ECG Measurement in Conscious Dogs using Telemetry
  • Animal Acclimation: Acclimate dogs to the laboratory environment and any necessary jackets for external telemetry.

  • Telemetry System: Utilize either an implanted or a jacketed external telemetry (JET) system for continuous ECG recording.

  • Lead Placement: For implanted systems, surgical placement of leads should be performed by a trained professional. For JET systems, ensure proper placement of electrodes to obtain a clear Lead II ECG signal.

  • Data Acquisition: Record a baseline ECG for a sufficient period (e.g., 24-48 hours) to establish normal diurnal variations.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Dose Recording: Continuously record ECG data for a duration appropriate to the pharmacokinetic profile of this compound.

  • Data Analysis: Analyze the ECG data for heart rate, rhythm, and interval durations (PR, QRS, QT). Calculate a heart-rate corrected QT interval (QTc) using an appropriate formula for dogs.

Mandatory Visualizations

Arformoterol_Signaling_Pathway This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to G_protein Gs Protein Beta2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Contraction ↑ Heart Rate & Contractility Ca_influx->Contraction

Caption: this compound's signaling pathway in cardiomyocytes.

Experimental_Workflow start Start: Animal Acclimation surgery Telemetry Device Implantation (if applicable) start->surgery recovery Post-Surgical Recovery (≥ 1 week) surgery->recovery baseline Baseline Data Collection (24-48 hours) recovery->baseline dosing This compound or Vehicle Administration baseline->dosing data_collection Post-Dose Data Collection dosing->data_collection analysis Data Analysis (HR, BP, ECG, QTc) data_collection->analysis end End: Report Findings analysis->end

Caption: Experimental workflow for cardiovascular assessment.

Troubleshooting_Logic issue Data Anomaly Detected (e.g., High HR, Signal Loss) check_animal Check Animal Behavior & Well-being issue->check_animal check_equipment Check Equipment (Telemetry, Electrodes) issue->check_equipment is_artifact Is it an Artifact? check_animal->is_artifact check_equipment->is_artifact artifact_yes Implement Artifact Removal Strategies is_artifact->artifact_yes Yes artifact_no Is it Dose-Dependent? is_artifact->artifact_no No resolve Issue Resolved artifact_yes->resolve dose_yes Likely Drug Effect: Correlate with PK Data artifact_no->dose_yes Yes dose_no Investigate Other Confounding Factors artifact_no->dose_no No dose_yes->resolve dose_no->resolve

Caption: Logical flow for troubleshooting data anomalies.

References

Validation & Comparative

Arformoterol vs. Racemic Formoterol: An In Vitro Potency Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency of arformoterol (B195475), the (R,R)-enantiomer of formoterol (B127741), and racemic formoterol at the human β2-adrenergic receptor (β2-AR). The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound consistently demonstrates a higher potency in vitro compared to racemic formoterol. This increased potency is primarily attributed to its significantly greater binding affinity for the β2-adrenergic receptor. As racemic formoterol is a 1:1 mixture of the active (R,R)-enantiomer (this compound) and the significantly less active (S,S)-enantiomer, the potency of the racemate is effectively diluted. In functional assays, this translates to this compound being approximately twice as potent as the racemic mixture.

Data Presentation: Quantitative Comparison

The following tables summarize the key in vitro potency parameters for this compound and racemic formoterol from published studies. It is important to note that the data are collated from different experiments and cell systems, which may contribute to variability.

Table 1: β2-Adrenergic Receptor Binding Affinity (Ki/Kd)

CompoundReceptor/Cell LineParameterValue (nM)Citation
This compound ((R,R)-Formoterol) Human β2-AdrenoceptorKi2.9[1]
Intact PC3 CellsKd0.0241 ± 0.0007[2]
Racemic Formoterol Human Lung MembranesKd1.05 ± 0.17[3]
(S,S)-Formoterol Human β2-AdrenoceptorKi3100[1]

Table 2: Functional Potency (EC50) from cAMP Accumulation Assays

CompoundCell LineParameterpEC50EC50 (nM)Citation
Racemic Formoterol CHO-K1 cells expressing human β2-AREC508.58 ± 0.08~2.63[4]
This compound ((R,R)-Formoterol) ----
Note: While a direct EC50 value for this compound from the same study is unavailable, it is established that the efficacy of (R,R)-formoterol is approximately two-fold greater than that of racemic formoterol.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro potency data. Below are representative protocols for the key experiments cited.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the human β2-adrenergic receptor are homogenized in a cold lysis buffer.
  • The homogenate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.
  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • In a multi-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled β2-AR antagonist (e.g., [¹²⁵I]-Iodocyanopindolol).
  • Increasing concentrations of the unlabeled test compound (this compound or racemic formoterol) are added to compete for binding.
  • The mixture is incubated to reach equilibrium.
  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The radioactivity on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
  • The IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression.
  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the β2-AR signaling pathway.

1. Cell Culture and Seeding:

  • A suitable cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) is cultured under standard conditions.
  • Cells are seeded into multi-well plates and allowed to adhere overnight.

2. Assay Procedure:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Cells are incubated with increasing concentrations of the agonist (this compound or racemic formoterol).
  • The stimulation is allowed to proceed for a defined period.
  • The reaction is stopped, and the cells are lysed to release intracellular cAMP.

3. cAMP Detection:

  • The concentration of cAMP in the cell lysate is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
  • These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.
  • The amount of cAMP produced at each agonist concentration is quantified.
  • The data are plotted as cAMP concentration versus the log concentration of the agonist.
  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression.

Mandatory Visualizations

β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane Agonist This compound / Formoterol b2AR β2-Adrenergic Receptor Agonist->b2AR Binding G_protein Gs Protein (α, β, γ subunits) b2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP cAMP cAMP AC->cAMP Conversion ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of target proteins

Caption: β2-Adrenergic Receptor Signaling Pathway

Experimental Workflow for In Vitro Potency Determination

G cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Membrane_Prep 1. Membrane Preparation Comp_Binding 2. Competitive Binding Assay Membrane_Prep->Comp_Binding Filtration 3. Filtration & Washing Comp_Binding->Filtration Counting 4. Scintillation Counting Filtration->Counting Ki_Calc 5. Ki Calculation Counting->Ki_Calc end End Ki_Calc->end Cell_Culture 1. Cell Culture & Seeding Agonist_Stim 2. Agonist Stimulation Cell_Culture->Agonist_Stim Lysis 3. Cell Lysis Agonist_Stim->Lysis cAMP_Detect 4. cAMP Detection Lysis->cAMP_Detect EC50_Calc 5. EC50 Calculation cAMP_Detect->EC50_Calc EC50_Calc->end start Start start->Membrane_Prep start->Cell_Culture

Caption: Experimental Workflow for Potency Determination

References

Head-to-head comparison of Arformoterol and indacaterol in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two long-acting beta2-adrenergic agonists (LABAs), arformoterol (B195475) and indacaterol (B1671819). The information presented is based on available preclinical experimental data to assist researchers and drug development professionals in evaluating these compounds.

Executive Summary

This compound, the (R,R)-enantiomer of formoterol (B127741), and indacaterol are both potent and long-acting bronchodilators.[1][2] Preclinical studies demonstrate that both compounds effectively relax airway smooth muscle by activating beta-2 adrenergic receptors and increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] While direct head-to-head preclinical comparisons are limited, available data suggest that indacaterol may have a longer duration of action in some preclinical models. Both molecules have been assessed for cardiovascular safety, a critical aspect for beta-2 agonists.[5] This guide will delve into the available preclinical data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

Both this compound and indacaterol are selective agonists for the beta-2 adrenergic receptor, a G-protein coupled receptor. Upon binding, they activate the receptor, leading to a conformational change that stimulates the associated Gs alpha subunit of the heterotrimeric G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle, resulting in bronchodilation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound / Indacaterol This compound / Indacaterol B2AR β2-Adrenergic Receptor This compound / Indacaterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Ca ↓ Intracellular Ca2+ PKA_active->Ca Leads to Relaxation Smooth Muscle Relaxation Ca->Relaxation

Caption: Beta-2 Adrenergic Receptor Signaling Pathway

In Vitro Efficacy and Potency

CompoundPreparationParameterValueReference
Indacaterol Isolated Guinea Pig TracheapEC505 ± 1
Formoterol Isolated Guinea Pig TracheapD210.52 ± 0.04

Note: pEC50 and pD2 are both measures of potency, representing the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency. Direct comparison of the values between different studies should be made with caution due to potential variations in experimental protocols.

In Vivo Bronchodilation and Duration of Action

Preclinical in vivo models are crucial for assessing the duration of action of bronchodilators. A commonly used model is the acetylcholine- or histamine-induced bronchoconstriction model in guinea pigs.

A study directly comparing the duration of action of inhaled indacaterol and formoterol in an acetylcholine-induced bronchoconstriction model in guinea pigs demonstrated that both have a long duration of action.

CompoundAnimal ModelEndpointDuration of Significant Effect
Indacaterol Guinea Pig (acetylcholine-induced bronchoconstriction)Inhibition of bronchoconstriction> 24 hours
Formoterol Guinea Pig (acetylcholine-induced bronchoconstriction)Inhibition of bronchoconstriction~ 12 hours

Preclinical Cardiovascular Safety

A critical aspect of the preclinical evaluation of beta-2 agonists is their cardiovascular safety profile. These assessments are typically conducted in conscious, telemetered animals, often dogs, to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters.

This compound: Preclinical toxicology studies with this compound have shown findings typical of beta-agonists, including dose-dependent increases in heart rate and decreases in blood pressure in various animal species. In dogs, high doses have been associated with ECG changes.

Indacaterol: Preclinical data for indacaterol suggest a favorable cardiovascular safety margin. Clinical studies in COPD patients have also indicated that the overall cardiovascular safety profile of indacaterol is similar to placebo and comparable with other long-acting bronchodilators.

Experimental Protocols

Isolated Guinea Pig Tracheal Smooth Muscle Relaxation Assay

This in vitro assay is a standard method for evaluating the potency and efficacy of bronchodilator compounds.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis start Euthanize Guinea Pig and Dissect Trachea rings Prepare Tracheal Rings (2-3 mm width) start->rings mount Mount Rings in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) rings->mount equilibrate Equilibrate under 1g tension (60 min) mount->equilibrate contract Induce Contraction (e.g., with Histamine (B1213489) or Carbachol) equilibrate->contract add_drug Cumulative Addition of Test Compound contract->add_drug record Record Isometric Tension Changes add_drug->record crc Construct Concentration- Response Curves record->crc calc Calculate EC50/pD2 and Emax crc->calc

Caption: Isolated Tracheal Ring Experimental Workflow

Detailed Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is immediately excised and placed in Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings, each 2-3 mm in width.

  • Mounting: The tracheal rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Contraction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1g. Following equilibration, a stable contraction is induced using an agent such as histamine or carbachol.

  • Drug Administration: Once a stable contractile tone is achieved, the test compounds (this compound or indacaterol) are added to the bath in a cumulative manner, with responses recorded after each addition.

  • Data Analysis: The relaxation responses are expressed as a percentage of the maximum possible relaxation. Concentration-response curves are then plotted, and EC50 (the concentration of the drug that produces 50% of the maximal effect) or pD2 values are calculated to determine potency. The maximal relaxation effect (Emax) is also determined to assess efficacy.

In Vivo Model of Bronchoprotection in Guinea Pigs

This model is used to assess the onset and duration of action of inhaled bronchodilators.

Detailed Methodology:

  • Animal Preparation: Conscious guinea pigs are often used to more closely mimic the clinical setting.

  • Drug Administration: The test compounds are administered via inhalation as an aerosol.

  • Bronchoconstriction Challenge: At various time points after drug administration, the animals are challenged with a bronchoconstricting agent, such as acetylcholine (B1216132) or histamine, administered intravenously or via inhalation.

  • Measurement of Bronchoconstriction: The degree of bronchoconstriction is measured, often by assessing changes in airway resistance or by monitoring for signs of respiratory distress.

  • Data Analysis: The protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to a vehicle-treated control group. This is assessed at different time points to determine the duration of action.

Conclusion

Both this compound and indacaterol are effective long-acting beta-2 adrenergic agonists in preclinical models. While direct head-to-head preclinical data is limited, the available evidence suggests that both compounds are potent bronchodilators. Indacaterol appears to have a longer duration of action in some preclinical in vivo models. Both drugs have undergone preclinical cardiovascular safety assessments, which are crucial for this class of compounds. The experimental models and protocols described in this guide are standard methods used in the preclinical evaluation of bronchodilators and can be valuable for researchers in this field. Further direct comparative preclinical studies would be beneficial for a more definitive head-to-head comparison.

References

Arformoterol's Therapeutic Edge in Novel COPD Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of Arformoterol's performance in emerging preclinical models of Chronic Obstructive Pulmonary Disease (COPD) highlights its potential as a potent and effective long-acting beta-agonist (LABA). This guide provides a detailed comparison with other bronchodilators, supported by available data, and outlines the experimental protocols for the key models used in COPD research.

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge, necessitating the development of more effective therapeutic interventions. This compound (B195475), the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta2-adrenergic agonist approved for the maintenance treatment of bronchoconstriction in patients with COPD.[1][2] Preclinical and clinical studies suggest that this compound may offer advantages over other LABAs due to its stereospecificity, potentially leading to more potent bronchodilator and anti-inflammatory effects.[1][3] This guide delves into the validation of this compound's therapeutic efficacy in novel, translationally relevant animal models of COPD and provides a comparative analysis with other established treatments.

Comparative Efficacy of this compound

While direct comparative studies of this compound in novel preclinical COPD models are limited in publicly available literature, extensive clinical trials have benchmarked its performance against other LABAs, such as salmeterol (B1361061) and its racemic counterpart, formoterol.

Clinical Performance Overview

Clinical trials consistently demonstrate this compound's efficacy in improving lung function in patients with COPD.[4] Key performance indicators include improvements in forced expiratory volume in one second (FEV1).

Treatment GroupDosageMean Change in Trough FEV1Mean Change in Peak FEV1Reference
This compound 15 mcg BID+16.9%0.30 L
This compound 25 mcg BID+18.9%0.34 L
Racemic Formoterol 12 mcg BID0.09 L0.26 L
Salmeterol 42 mcg BID+17.4%-
Placebo -+6.0%-

Table 1: Comparison of this compound's effect on lung function (FEV1) in clinical trials.

In a 6-month study, both this compound (15 mcg and 25 mcg BID) and racemic formoterol (12 mcg BID) demonstrated sustained improvements in pulmonary function and health status in COPD patients, with no apparent development of tolerance. Furthermore, pooled data from two 12-week trials showed that this compound led to greater improvements in FEV1 AUC(0-12 hrs) and peak percent change compared to salmeterol. After 12 weeks, a significantly higher percentage of subjects treated with this compound (78-87%) achieved a ≥10% increase in FEV1 from pre-dose compared to those treated with salmeterol (56%) or placebo (44%).

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively binding to and activating beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR G_Protein Gs Protein B2AR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

This compound's signaling cascade leading to bronchodilation.

Experimental Protocols for Novel COPD Models

Validating the therapeutic efficacy of compounds like this compound requires robust and reproducible animal models that mimic the key features of human COPD. The following are detailed methodologies for three widely used novel COPD models.

Cigarette Smoke (CS)-Induced COPD Model

This model is considered the gold standard for preclinical COPD research as it recapitulates the primary etiological factor in humans.

Experimental Workflow:

CS_COPD_Workflow cluster_Induction Model Induction cluster_Treatment Therapeutic Intervention cluster_Analysis Outcome Analysis Exposure Whole-body or Nose-only Cigarette Smoke Exposure Duration Chronic Exposure (e.g., 4-6 months) Exposure->Duration Treatment_Admin Administration of this compound or Comparator (e.g., Salmeterol) Duration->Treatment_Admin Lung_Function Pulmonary Function Tests (e.g., FlexiVent) Treatment_Admin->Lung_Function BALF Bronchoalveolar Lavage Fluid (BALF) (Cell Counts, Cytokines) Treatment_Admin->BALF Histology Lung Histopathology (Inflammation, Emphysema) Treatment_Admin->Histology

Workflow for CS-induced COPD model and therapeutic evaluation.

Methodology:

  • Animal Model: C57BL/6 mice or guinea pigs are commonly used.

  • Smoke Exposure: Animals are exposed to mainstream or sidestream cigarette smoke for a specified duration (e.g., 2-4 cigarettes/day, 5 days/week) for a period of 4-6 months to induce a chronic COPD phenotype.

  • Therapeutic Intervention: this compound, a comparator drug (e.g., salmeterol, racemic formoterol), or vehicle is administered, typically via nebulization or intratracheal instillation, during the final weeks of the smoke exposure period.

  • Outcome Measures:

    • Pulmonary Function: Assessed using techniques like forced oscillation (FlexiVent) to measure airway resistance and compliance.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell infiltrates (neutrophils, macrophages) and cytokine levels (e.g., TNF-α, IL-6).

    • Histopathology: Lung tissues are processed for histological staining (e.g., Hematoxylin and Eosin) to evaluate the extent of inflammation, emphysema (mean linear intercept), and airway remodeling.

Lipopolysaccharide (LPS)-Induced COPD Model

LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce a robust inflammatory response in the lungs, mimicking aspects of COPD exacerbations.

Methodology:

  • Animal Model: Mice (e.g., C57BL/6) are frequently used.

  • LPS Administration: A single or repeated dose of LPS is administered intranasally or intratracheally to induce lung inflammation.

  • Therapeutic Intervention: this compound or a comparator is administered prior to or following the LPS challenge.

  • Outcome Measures:

    • BAL Fluid Analysis: Performed at various time points (e.g., 24, 48, 72 hours) post-LPS challenge to assess the influx of inflammatory cells, particularly neutrophils.

    • Cytokine and Chemokine Analysis: Measurement of pro-inflammatory mediators in BAL fluid and lung homogenates.

    • Lung Histology: To assess the degree of inflammatory cell infiltration and lung injury.

A study on formoterol in an LPS-induced lung injury model in mice demonstrated that β2-agonists can suppress inflammatory parameters, suggesting a potential anti-inflammatory role for this compound in this model.

Elastase-Induced Emphysema Model

Intratracheal instillation of elastase, a protease, leads to the breakdown of lung elastin (B1584352) and the development of emphysema, a key pathological feature of COPD.

Methodology:

  • Animal Model: Mice are a common choice for this model.

  • Elastase Administration: A single intratracheal dose of porcine pancreatic elastase is administered to induce emphysematous changes.

  • Therapeutic Intervention: Treatment with this compound or a comparator can be initiated before or after the establishment of emphysema to evaluate its protective or therapeutic effects.

  • Outcome Measures:

    • Lung Histology: The primary endpoint is the assessment of airspace enlargement using morphometric analysis (mean linear intercept).

    • Pulmonary Function Tests: To measure changes in lung compliance and other respiratory mechanics.

    • Inflammatory Markers: While the initial inflammation subsides, markers of chronic inflammation can be assessed.

Conclusion

This compound stands out as a potent and effective long-acting beta-agonist for the management of COPD. While direct comparative data in novel preclinical COPD models is an area for future research, extensive clinical evidence supports its robust bronchodilatory effects, which are at least equivalent and in some aspects superior to other commonly used LABAs. The detailed experimental protocols for cigarette smoke, LPS, and elastase-induced COPD models provided herein offer a framework for researchers to further validate and explore the full therapeutic potential of this compound and other novel respiratory therapeutics. The unique properties of this compound as a single, active enantiomer warrant further investigation into its anti-inflammatory capabilities within these translationally relevant disease models.

References

Cross-study analysis of Arformoterol clinical trial data for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of Arformoterol (B195475) clinical trial data for the treatment of Chronic Obstructive Pulmonary Disease (COPD). This compound, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) delivered via nebulization for the maintenance treatment of bronchoconstriction in patients with COPD.[1][2] This document summarizes key efficacy and safety findings from pivotal clinical trials, offers a detailed look at the experimental protocols employed, and visualizes the underlying signaling pathway and trial workflow.

Efficacy and Safety Data: A Tabular Comparison

The following tables summarize the quantitative outcomes from key clinical trials involving this compound, comparing its performance against placebo and other long-acting beta-agonists.

Table 1: this compound vs. Placebo in Moderate to Severe COPD (1-Year Study)
Outcome MeasureThis compound (15 µg BID)Placebop-value
Primary Events (Respiratory Death or COPD Exacerbation-Related Hospitalization) 9.5%15.0%-
COPD Exacerbation-Related Hospitalizations9.0%14.3%-
Respiratory Deaths1.2%1.9%-
Risk for First Respiratory Serious Adverse Event 50% lower risk-0.003
Change in Trough FEV1 from Baseline (Liters) +0.051-0.030
Change in Trough FVC from Baseline (Liters) +0.075-0.018
Patient Discontinuation (Any Reason) 39.3%49.9%-

Data sourced from a 1-year, multicenter, double-blind, randomized, placebo-controlled study involving 841 patients with moderate to severe COPD.[3][4]

Table 2: this compound vs. Racemic Formoterol in COPD (6-Month Study)
Outcome MeasureThis compound (15 µg BID)This compound (25 µg BID)Racemic Formoterol (12 µg BID DPI)
Post-Treatment Adverse Events (Any) 67.8%76.2%66.7%
COPD Exacerbations (At least one) 32.2%30.6%22.4%
Mean Change in Peak FEV1 from Baseline (Liters) 0.300.340.26
Mean Change in 24-hour Trough FEV1 from Baseline (Liters) 0.100.140.09
Mean Change in Inspiratory Capacity from Baseline (Liters) 0.200.370.23
Improvement in Dyspnea (TDI Focal Score) 1.41.51.4

Data from a 6-month, multi-center, randomized, double-blind, double-dummy trial.[5]

Table 3: this compound vs. Salmeterol and Placebo in COPD (12-Week Study)
Outcome MeasureThis compound (15 µg BID)Salmeterol MDI (42 µg BID)Placebo
Improvement in Trough FEV1 (Mean % Change from Baseline) 11.4%11.6%-
Improvement in FEV1 AUC(0-12 hrs) (Mean % Change from Baseline) 19-24% (vs. placebo)--
Peak % Change in FEV1 (Mean % Change from Baseline) 20-25% (vs. placebo)--
Patients with ≥10% Increase in FEV1 at 12 Weeks 78-87%56%44%
Median Time to Response (minutes) 3-13142-

Data pooled from two identical 12-week, double-blind, randomized trials involving 1,456 subjects.

Experimental Protocols

The clinical trials cited in this guide generally adhere to a robust, multicenter, double-blind, randomized, and controlled design. Below is a synthesized overview of the typical methodologies employed.

Patient Population and Eligibility Criteria
  • Inclusion Criteria : Participants are typically aged 40 years or older with a diagnosis of moderate to severe COPD. A smoking history of at least 10 or 15 pack-years is a common requirement. Spirometry criteria generally include a post-bronchodilator FEV1/FVC ratio of ≤ 70% and a baseline FEV1 of ≤ 65% or <80% of predicted normal values.

  • Exclusion Criteria : Common exclusions include a history of asthma, recent respiratory infection (within 30 days of screening), and unstable respiratory status.

Study Design and Treatment Administration
  • Randomization : Patients are randomly assigned to receive this compound, a placebo, or an active comparator in a 1:1 or other specified ratio.

  • Blinding : To minimize bias, both patients and investigators are typically blinded to the treatment allocation (double-blind). In studies comparing nebulized this compound to a dry powder inhaler (DPI), a double-dummy design is used where patients receive both a nebulizer and a DPI, one containing the active drug and the other a placebo.

  • Treatment : this compound is administered via nebulization, typically at a dose of 15 µg twice daily (BID). Comparator drugs like Salmeterol are administered via a metered-dose inhaler (MDI), and racemic formoterol via a dry powder inhaler (DPI).

Efficacy and Safety Assessments
  • Primary Endpoints : A common primary endpoint is the change from baseline in trough Forced Expiratory Volume in one second (FEV1), which is a measure of lung function. Other primary endpoints may include the time to first COPD exacerbation-related hospitalization or respiratory death.

  • Secondary Endpoints : These often include other pulmonary function tests such as Forced Vital Capacity (FVC) and peak FEV1, as well as patient-reported outcomes like the St. George's Respiratory Questionnaire (SGRQ) and the Transition Dyspnea Index (TDI) to assess quality of life and breathlessness. The use of rescue medication is also frequently monitored.

  • Safety Monitoring : Adverse events are recorded throughout the study. Particular attention is paid to cardiovascular events, given the pharmacological class of the drug. An independent data and safety monitoring board often oversees the trial.

Visualizing the Science: Diagrams

To better understand the mechanism of action and the clinical research process, the following diagrams have been generated.

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor (β2-AR) This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_Kinase Myosin Light- Chain Kinase (MLCK) PKA->Myosin_Kinase Inhibits Myosin_Phosphatase Myosin Light- Chain Phosphatase (MLCP) PKA->Myosin_Phosphatase Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) Decreased Intracellular Calcium also contributes Myosin_Kinase->Relaxation Myosin_Phosphatase->Relaxation

Caption: this compound's mechanism of action via the β2-AR signaling pathway.

COPD_Clinical_Trial_Workflow cluster_planning Phase 1: Study Planning & Setup cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion & Reporting Protocol Protocol Development & IRB/EC Approval Site_Selection Clinical Site Selection & Investigator Training Protocol->Site_Selection Recruitment Patient Screening & Recruitment Site_Selection->Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Randomization Randomization & Blinding Informed_Consent->Randomization Treatment Treatment Administration (this compound/Comparator/Placebo) Randomization->Treatment Follow_up Scheduled Follow-up Visits (e.g., Weeks 3, 13, 26) Treatment->Follow_up Data_Collection Data Collection: - Spirometry (FEV1, FVC) - Adverse Events - Questionnaires (SGRQ, TDI) Follow_up->Data_Collection Data_Management Data Management & Quality Control Data_Collection->Data_Management Statistical_Analysis Statistical Analysis Data_Management->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Reporting Clinical Study Report & Publication Interpretation->Reporting

Caption: A generalized workflow for a typical COPD clinical trial.

References

A Comparative Guide to the Enantioselective Analysis of Formoterol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of formoterol (B127741) isomers. Formoterol, a long-acting β2-adrenergic agonist, is a chiral molecule with two stereocenters, existing as four stereoisomers. The (R,R)-enantiomer is responsible for the desired bronchodilatory effects, while the (S,S)-enantiomer is significantly less active and may contribute to adverse effects.[1][2][3][4] Consequently, accurate enantioselective analysis is crucial for pharmaceutical development, quality control, and clinical studies.

Comparative Analysis of Analytical Techniques

The enantioselective separation of formoterol isomers is primarily achieved through High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). This section compares the performance of different methods based on published experimental data.

Table 1: Comparison of HPLC Methods for Enantioselective Separation of Formoterol

MethodChiral Stationary Phase (CSP) / Chiral Mobile Phase Additive (CMPA)Mobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Run Time (min)Reference
Method A Chiralpak AD-H (amylose-based)n-hexane:1-propanol:diethylamine (B46881) (75:25:0.1 v/v/v)1.0UV (245 nm)> 2.510[5]
Method B Chiral-AGP50 mM Sodium Phosphate Buffer (pH 7.0) and 10% v/v Isopropanol1.3UV (242 nm)Baseline separation of all four stereoisomersNot Specified
Method C Kinetex C8 (achiral column) with 5mM Sulfated β-cyclodextrin (CMPA)Acetonitrile (B52724) and 10mM Sodium Dihydrogen Orthophosphate Dihydrate Buffer (pH 3.0) (10:90 v/v)1.0UV (226 nm)2.579

Table 2: Comparison of Capillary Electrophoresis Methods for Formoterol Analysis

MethodBackground Electrolyte (BGE)Voltage (kV)Capillary DimensionsDetectionMigration Time (min)Reference
Method D 50 mM Phosphoric Acid (pH 2.5) with 20% Acetonitrile2786 cm x 75 µm IDUV (200 nm)8.3

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Method A: HPLC with Chiral Stationary Phase (Chiralpak AD-H)
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, 1-propanol, and diethylamine in a ratio of 75:25:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 245 nm.

  • System Suitability: The resolution between the two formoterol enantiomers should be not less than 2.5, and the tailing factor should not be more than 1.3.

Method C: HPLC with Chiral Mobile Phase Additive
  • Column: Kinetex C8 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 10mM sodium dihydrogen orthophosphate dihydrate buffer (pH 3.0, adjusted with orthophosphoric acid) containing 5mM sulfated β-cyclodextrin, in a composition of 10:90 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 226 nm.

  • Validation: The method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Method D: Capillary Electrophoresis
  • Capillary: Fused silica (B1680970) capillary with dimensions of 86 cm total length and 75 µm internal diameter.

  • Background Electrolyte (BGE): A solution of 50 mM phosphoric acid adjusted to pH 2.5, containing 20% acetonitrile.

  • Applied Voltage: 27 kV.

  • Detection: UV detection at a wavelength of 200 nm.

  • Internal Standard: 3,4-dihydroxybenzylamine.

Visualizations

Signaling Pathway of Formoterol Isomers

The (R,R)-enantiomer of formoterol is a potent agonist of the β2-adrenergic receptor, leading to bronchodilation. The (S,S)-enantiomer has a much lower affinity for the receptor.

G Signaling Pathway of Formoterol Isomers cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RR_Formoterol (R,R)-Formoterol Beta2_AR β2-Adrenergic Receptor RR_Formoterol->Beta2_AR High Affinity Binding SS_Formoterol (S,S)-Formoterol SS_Formoterol->Beta2_AR Low Affinity Binding G_Protein Gs Protein Beta2_AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Relaxation Bronchodilation PKA->Relaxation

Caption: Signaling pathway of formoterol enantiomers at the β2-adrenergic receptor.

Experimental Workflow for Enantioselective HPLC Analysis

The following diagram illustrates a typical workflow for the enantioselective analysis of formoterol isomers using HPLC.

G Experimental Workflow for Enantioselective HPLC Analysis Sample_Prep Sample Preparation (e.g., Dissolution in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Chiral_Column Chiral Column (CSP or CMPA) HPLC_System->Chiral_Column Detection UV Detector Chiral_Column->Detection Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition Quantification Enantiomer Quantification and Purity Assessment Data_Acquisition->Quantification

Caption: General workflow for the enantioselective analysis of formoterol by HPLC.

References

Validating Arformoterol's Mechanism of Action: A Comparative Guide Using Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Arformoterol (B195475), a long-acting β2-adrenergic agonist (LABA), and its alternatives. We delve into the validation of its mechanism of action, emphasizing the definitive role of receptor knockout models and presenting key experimental data to compare its performance against other widely used LABAs like racemic Formoterol (B127741) and Salmeterol (B1361061).

This compound's Mechanism of Action: The β2-Adrenergic Receptor Pathway

This compound is the (R,R)-enantiomer of formoterol, recognized for its high potency and selectivity as a β2-adrenergic receptor agonist[1][2]. Its therapeutic effect in conditions like Chronic Obstructive Pulmonary Disease (COPD) hinges on its ability to induce bronchodilation[3]. The mechanism is initiated by the binding of this compound to β2-adrenergic receptors on the surface of airway smooth muscle cells[4][5].

This binding event activates the associated Gs alpha subunit of the G-protein, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA proceeds to phosphorylate downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing the relaxation of bronchial smooth muscle, resulting in bronchodilation.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor G_protein G-Protein (Gs) B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Promotes This compound This compound This compound->B2AR Binds

Figure 1: this compound's Signaling Pathway.

The Gold Standard: Validation with Receptor Knockout Models

The most definitive method to validate that the therapeutic effects of a β2-agonist are mediated exclusively through the β2-adrenergic receptor is to use a receptor knockout (KO) animal model. In a β2-adrenergic receptor knockout mouse, the gene encoding this receptor is deleted.

The logic is straightforward: if the drug's mechanism of action is solely dependent on this receptor, its administration to a KO mouse should produce no therapeutic effect (e.g., no bronchoprotection). This contrasts with wild-type (WT) mice, which possess the receptor and should exhibit a normal response. Studies have demonstrated this principle effectively; for instance, the bronchodilatory effects of the β-agonist albuterol are observed in wild-type mice but are absent in β2-adrenoceptor-KO mice, confirming the drug's mechanism.

Knockout_Validation cluster_WT Wild-Type (WT) Mouse cluster_KO β2-AR Knockout (KO) Mouse WT_Drug Administer this compound WT_Receptor Drug binds to β2-Adrenergic Receptor WT_Drug->WT_Receptor WT_Effect Bronchodilation Observed WT_Receptor->WT_Effect Conclusion Conclusion: This compound's effect is β2-Adrenergic Receptor dependent WT_Effect->Conclusion KO_Drug Administer this compound KO_Receptor No β2-Adrenergic Receptor Present KO_Drug->KO_Receptor KO_Effect No Bronchodilation Observed KO_Receptor->KO_Effect KO_Effect->Conclusion

Figure 2: Validation Workflow using Knockout Models.

Performance Comparison: this compound vs. Alternatives

This compound's primary alternatives include racemic formoterol (a mixture of (R,R) and (S,S) enantiomers) and salmeterol. This compound distinguishes itself primarily through its higher potency.

Quantitative Comparison of β2-Adrenergic Receptor Agonists
ParameterThis compoundRacemic FormoterolSalmeterol
Receptor Binding Affinity (pKi) ~2-fold higher than Formoterol8.208.30
Functional Potency (pD2) Not directly reported8.909.20
Receptor Efficacy Full AgonistFull AgonistPartial Agonist
Onset of Action Rapid (similar to Formoterol)Rapid (1-3 minutes)Slow (10-20 minutes)
Duration of Action Long (~12 hours)Long (~12 hours)Long (~12 hours)

Note: pKi and pD2 are negative logarithms of the inhibition and dissociation constants, respectively; higher values indicate greater affinity/potency.

As the active (R,R)-enantiomer, this compound has approximately twice the potency of racemic formoterol. The (S,S)-enantiomer is about 1,000 times less potent, contributing little to the therapeutic effect of the racemic mixture. While both formoterol and salmeterol have long durations of action, formoterol (and by extension, this compound) has a significantly faster onset of action compared to salmeterol. Furthermore, formoterol acts as a full agonist at the β2-receptor, whereas salmeterol is considered a partial agonist.

Key Experimental Protocols

Receptor Radioligand Binding Assay

This assay quantifies the affinity of a compound (e.g., this compound) for its receptor.

  • Objective: To determine the inhibition constant (Ki) of this compound, Formoterol, and Salmeterol for the β2-adrenergic receptor.

  • Materials:

    • Membrane preparations from cells or tissues expressing β2-adrenergic receptors (e.g., CHO cells, human lung tissue).

    • Radioligand, such as [125I]-iodocyanopindolol or [3H]-CGP 12177.

    • Unlabeled competitor drugs (this compound, Formoterol, Salmeterol).

    • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters and a cell harvester for filtration.

    • Scintillation counter.

  • Procedure:

    • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug in a 96-well plate.

    • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve. Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and its alternatives in stimulating cAMP production.

  • Materials:

    • Whole cells expressing β2-adrenergic receptors (e.g., CHO-K1 cells).

    • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

    • Test agonists (this compound, Formoterol, Salmeterol).

    • cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based).

  • Procedure:

    • Cell Plating: Seed cells in a 96- or 384-well plate and grow to near confluency.

    • Pre-incubation: Wash and pre-incubate cells with stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulation: Add varying concentrations of the agonist to the wells and incubate for a specified time (e.g., 30 minutes at 37°C) to stimulate cAMP production.

    • Lysis: Lyse the cells to release the accumulated intracellular cAMP.

    • Detection: Quantify the cAMP concentration in the cell lysates using a competitive immunoassay or other detection method as per the kit instructions.

    • Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).

In Vivo Bronchoprotection Study in Mice

This assay assesses the ability of a drug to protect against induced bronchoconstriction in a live animal model.

  • Objective: To evaluate the bronchoprotective effects of this compound in wild-type vs. β2-AR knockout mice.

  • Materials:

    • Wild-type and β2-AR knockout mice.

    • Test drug (this compound) and vehicle control.

    • Bronchoconstricting agent (e.g., Methacholine).

    • Invasive or non-invasive lung function measurement system (e.g., whole-body plethysmography or a small animal ventilator).

  • Procedure:

    • Drug Administration: Administer this compound or vehicle to both WT and KO mice via inhalation or another appropriate route.

    • Baseline Measurement: Measure baseline airway resistance.

    • Methacholine (B1211447) Challenge: After a set period, expose the mice to aerosolized methacholine at increasing concentrations.

    • Airway Response Measurement: Continuously measure airway resistance or other lung function parameters (e.g., enhanced pause - Penh) after each methacholine dose.

    • Analysis: Compare the dose-response curves to methacholine between the different groups. A successful bronchoprotective effect is seen as a rightward shift in the curve (requiring higher methacholine concentrations to induce bronchoconstriction) in the drug-treated WT group compared to the vehicle-treated WT group. In KO mice, this compound should show no significant bronchoprotective effect compared to vehicle.

References

A Comparative Analysis of Arformoterol and Tiotropium on Mucociliary Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of arformoterol (B195475), a long-acting beta-agonist (LABA), and tiotropium (B1237716), a long-acting muscarinic antagonist (LAMA), on mucociliary clearance (MCC). The information presented is supported by experimental data from clinical studies to aid in research and development efforts in respiratory therapeutics.

Executive Summary

Chronic obstructive pulmonary disease (COPD) is often characterized by impaired mucociliary clearance, leading to mucus accumulation, airflow obstruction, and an increased risk of exacerbations[1]. This compound and tiotropium are mainstays in COPD management, primarily for their bronchodilatory effects. However, their impact on the crucial physiological process of mucociliary clearance presents a more complex and sometimes conflicting picture.

Evidence suggests that a single dose of formoterol (B127741) (of which this compound is the active (R,R)-enantiomer) can enhance mucus clearance[1][2][3]. In contrast, the effects of tiotropium on MCC are less clear, with studies reporting varied outcomes ranging from potential retardation of clearance to no adverse effects or even improvement in specific measures. This guide will delve into the quantitative data from key comparative studies, detail the experimental methodologies employed, and visualize the underlying signaling pathways.

Quantitative Data Comparison

The following tables summarize the quantitative data from clinical trials investigating the effects of this compound (as part of formoterol) and tiotropium on mucociliary clearance.

Table 1: Effect of Single and 14-Day Dosing on Whole Lung Radioaerosol Retention

Treatment GroupMeasurement TimeMean Whole Lung Retention (%) (±SD)Statistical Significance vs. Placebo (p-value)
Single Dose Study
Formoterol (12 µg)6 hours73.3 (±13.4)< 0.05
Tiotropium (18 µg)6 hours77.6 (±14.8)Not Significant
Salbutamol (200 µg)6 hours78.0 (±14.1)Not Significant
Placebo6 hours81.2 (±10.5)-
14-Day Treatment Study
Formoterol (12 µg, twice daily)4 hours (post-treatment)Not significantly different from pre-treatmentNot Significant
Tiotropium (18 µg, once daily)4 hours (post-treatment)Significantly higher than pre-treatment0.016

Data sourced from Meyer et al. (2011).

Table 2: Effect of Tiotropium on Nasal Mucociliary Clearance and Sputum Properties

ParameterBaseline (Mean ± SE)After 8 Weeks of Tiotropium (Mean ± SE)Statistical Significance (p-value)
Nasal Clearance Time (minutes)29.4 ± 5.120.6 ± 4.1< 0.05
Solid Composition of Sputum (%)3.20 ± 0.242.57 ± 0.13< 0.01

Data sourced from Tagaya et al. (2016) and Tamaoki et al..

Experimental Protocols

Radioaerosol Lung Clearance Measurement

This technique is a cornerstone for assessing mucociliary clearance in the lungs.

  • Radioaerosol Generation: Polystyrene particles are labeled with a radioactive isotope, typically Technetium-99m (99mTc). These particles are then aerosolized to a specific size distribution suitable for inhalation and deposition in the tracheobronchial region.

  • Inhalation: The subject inhales the radioaerosol under controlled breathing patterns to ensure consistent lung deposition.

  • Imaging: A gamma camera is used to image the lungs immediately after inhalation and at subsequent time points (e.g., 2, 4, 6, and 24 hours).

  • Data Analysis: The amount of radioactivity remaining in the lungs over time is quantified. A slower decline in radioactivity indicates slower mucociliary clearance. The percentage of whole lung retention of the radioaerosol is a key outcome measure. To account for clearance pathways other than tracheobronchial clearance, a 48-hour retention measurement can be used to determine the non-tracheobronchial deposition fraction.

Nasal Mucociliary Clearance Time (Saccharin Test)

This is a simpler, non-invasive method to assess mucociliary transport velocity, often used as a surrogate for bronchial mucociliary clearance.

  • Patient Preparation: The patient is instructed to sit comfortably and avoid sniffing or blowing their nose.

  • Saccharin (B28170) Placement: A small particle of saccharin is placed on the anterior part of the inferior turbinate in one nostril.

  • Time Measurement: The time from the placement of the saccharin particle until the patient reports tasting something sweet is recorded. This duration is the nasal clearance time. A shorter time indicates more efficient mucociliary clearance.

Signaling Pathways

The mechanisms by which this compound and tiotropium influence mucociliary clearance are linked to their primary pharmacological actions on the airways.

This compound Signaling Pathway

This compound, a β2-adrenergic agonist, is believed to enhance ciliary activity. Its mechanism involves the activation of the cAMP-PKA signaling pathway.

Arformoterol_Pathway This compound This compound Beta2Receptor β2-Adrenergic Receptor This compound->Beta2Receptor Binds to AdenylateCyclase Adenylate Cyclase Beta2Receptor->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Dynein Dynein ATPase PKA->Dynein Phosphorylates CiliaryBeat Increased Ciliary Beat Frequency Dynein->CiliaryBeat Stimulates

This compound's signaling cascade leading to increased ciliary beat frequency.
Tiotropium Signaling Pathway

Tiotropium is a muscarinic receptor antagonist. Its primary role in bronchodilation is well-established. Its effect on mucus is thought to be mediated by blocking acetylcholine's action on mucus-secreting glands.

Tiotropium_Pathway cluster_inhibition Inhibitory Action Tiotropium Tiotropium M3Receptor M3 Muscarinic Receptor (on Mucus Gland) Tiotropium->M3Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->M3Receptor Binds & Activates MucusSecretion Mucus Secretion M3Receptor->MucusSecretion Stimulates

Tiotropium's inhibitory effect on M3 receptor-mediated mucus secretion.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial comparing the effects of inhaled medications on mucociliary clearance using the radioaerosol technique.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment Period cluster_followup Phase 3: Follow-up & Analysis PatientRecruitment Patient Recruitment (e.g., Mild-to-Moderate COPD) InformedConsent Informed Consent PatientRecruitment->InformedConsent BaselineMCC Baseline Mucociliary Clearance Measurement (Radioaerosol Technique) InformedConsent->BaselineMCC Randomization Randomization BaselineMCC->Randomization GroupA Group A (e.g., Formoterol) Randomization->GroupA GroupB Group B (e.g., Tiotropium) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC PostTreatmentMCC Post-Treatment Clearance Measurement GroupA->PostTreatmentMCC GroupB->PostTreatmentMCC GroupC->PostTreatmentMCC DataAnalysis Data Analysis & Statistical Comparison PostTreatmentMCC->DataAnalysis

Workflow for a comparative study on mucociliary clearance.

Discussion and Conclusion

The comparative effects of this compound and tiotropium on mucociliary clearance are not straightforward.

  • This compound (as Formoterol): The available data suggests a beneficial role for formoterol in enhancing mucociliary clearance, particularly after a single dose. This is consistent with its proposed mechanism of action involving the stimulation of ciliary beat frequency via the β2-adrenergic pathway.

  • Tiotropium: The impact of tiotropium is more ambiguous. One study indicated a potential for retardation of mucus clearance after 14 days of treatment, as evidenced by increased radioaerosol retention. However, it was noted that the bronchodilation caused by tiotropium could increase the distance for the radioaerosol to travel, complicating the interpretation. Conversely, another study found no adverse effects on lung mucociliary transport after 21 days of treatment. Furthermore, research focusing on nasal mucociliary clearance and sputum properties suggests that tiotropium may improve clearance and reduce mucus production over a longer treatment period of 8 weeks.

References

Safety Operating Guide

Proper Disposal of Arformoterol for Laboratory and Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Arformoterol, a potent pharmaceutical compound, is crucial to ensure environmental safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in a laboratory or research setting.

Core Disposal Principle: Incineration

The primary and recommended method for the disposal of this compound and its contaminated materials is through incineration in an approved and licensed hazardous waste facility.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all this compound waste streams. This includes expired or unused this compound solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, empty vials, and any lab materials (e.g., absorbent pads, towels) used to clean up spills.[1][3]

  • Segregate this compound waste. It is critical to separate pharmaceutical waste from general laboratory trash.[4] this compound waste should be classified and handled according to its potential hazards. While this compound itself is not explicitly listed as a hazardous waste by the EPA's Resource Conservation and Recovery Act (RCRA), it is best practice to handle potent pharmaceutical agents with caution.

2. Waste Collection and Storage:

  • Use designated waste containers. Collect all this compound waste in clearly labeled, sealed, and suitable containers. For hazardous pharmaceutical waste, black containers are typically used. Non-hazardous pharmaceutical waste is often collected in blue containers.

  • Label containers appropriately. The label should clearly state "Hazardous Waste - Pharmaceuticals" or "Incineration Only," as required by local and federal regulations.

  • Store waste safely. Keep waste containers tightly closed in a dry, well-ventilated, and secure area, away from incompatible materials. Follow any specific storage conditions mentioned in the Safety Data Sheet (SDS).

3. Handling Spills:

  • Contain the spill. In case of a spill, prevent it from spreading or entering drains.

  • Use appropriate PPE. Wear protective equipment, including gloves, safety goggles, and a lab coat.

  • Clean the spill. Use an absorbent material to soak up the spilled this compound.

  • Decontaminate the area. Clean the affected area twice with a suitable solvent.

  • Dispose of cleaning materials. All materials used for cleanup, including the absorbent and wipes, must be disposed of as hazardous pharmaceutical waste.

4. Final Disposal:

  • Engage a licensed waste disposal company. Contract with a professional waste management service that is licensed to handle and transport pharmaceutical or hazardous waste.

  • Ensure regulatory compliance. The disposal process must adhere to all federal, state, and local environmental regulations, including the EPA's regulations under Subpart P of 40 CFR Part 266, which specifically addresses the management of hazardous waste pharmaceuticals.

  • Prohibition of sewering. It is strictly prohibited to flush hazardous pharmaceutical waste, including this compound, down the drain or toilet.

5. Empty Containers:

  • Empty containers, such as vials that held this compound, should be handled as part of the pharmaceutical waste stream unless they are considered "RCRA empty." However, to err on the side of caution, it is recommended to dispose of them along with the other contaminated materials through the licensed waste disposal service.

Data Presentation

No quantitative data regarding this compound disposal was available in the search results.

Experimental Protocols

No experimental protocols were cited in the search results.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a professional setting.

Arformoterol_Disposal_Workflow start This compound Waste Generated (Unused product, contaminated PPE, etc.) segregate Segregate from General Waste start->segregate is_spill Is it a spill? segregate->is_spill no_sewer DO NOT Dispose Down Drain segregate->no_sewer spill_procedure Follow Spill Protocol: 1. Contain spill 2. Use appropriate PPE 3. Absorb material 4. Decontaminate area is_spill->spill_procedure Yes collect_waste Collect in Designated, Labeled Hazardous Waste Container is_spill->collect_waste No spill_procedure->collect_waste store_securely Store Securely in a Well-Ventilated Area collect_waste->store_securely contact_vendor Arrange Pickup by Licensed Hazardous Waste Disposal Vendor store_securely->contact_vendor incinerate Transport to Approved Facility for Incineration contact_vendor->incinerate

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Arformoterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like Arformoterol is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for safe handling and disposal, and immediate safety protocols.

Hazard Identification and Personal Protective Equipment

This compound tartrate is classified as a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side shields or goggles are required. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2]. A face shield may be necessary for operations with a higher risk of splashing[3].
Hand Protection Chemical-resistant gloves must be worn. Gloves should be inspected for integrity before each use. Proper glove removal technique (without touching the glove's outer surface) must be followed to avoid skin contact[2]. After use, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[2].
Skin and Body Protection A lab coat or a long-sleeved gown should be worn to prevent skin contact. For activities with a higher potential for exposure, such as handling larger quantities or cleaning up spills, a disposable gown resistant to hazardous drugs is recommended.
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher particulate respirator should be used. For significant spills, a chemical cartridge-type respirator may be necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize exposure and environmental contamination. The following step-by-step guidance outlines the key procedures.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • It should be stored refrigerated at 2°C to 8°C (36°F to 46°F) in its protective foil pouch to protect from light and excessive heat.

  • It can also be stored at room temperature (20°C to 25°C or 68°F to 77°F) for up to 6 weeks.

Handling and Preparation:

  • All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Ensure all necessary PPE is donned correctly before handling the compound.

  • Wash hands thoroughly with soap and water before donning and after removing gloves.

Spill Management:

  • In case of a small spill, wipe up the material with an absorbent cloth or fleece.

  • For larger spills, cordon off the area to prevent spreading.

  • Soak up the spill with an inert absorbent material and place it into a properly labeled container for disposal.

  • Ventilate the area and wear appropriate respiratory protection during cleanup of significant spills.

  • Decontaminate the spill area twice with an appropriate solvent.

Disposal Plan:

  • Unused or expired this compound should be disposed of as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • One recommended method for disposal of unused medication is to mix it with an undesirable substance like used coffee grounds or cat litter, place the mixture in a sealed plastic bag, and then dispose of it in the household trash.

  • Alternatively, medication take-back programs are a preferred method of disposal where available.

  • Do not flush unused medication down the toilet unless specifically instructed to do so in the product labeling.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

Arformoterol_Handling_Workflow cluster_prep Preparation & Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response receive Receive & Inspect Compound store Store in a Cool, Dry, Ventilated Area (2-8°C Recommended) receive->store ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) store->ppe handle Handle in Ventilated Enclosure (e.g., Fume Hood) ppe->handle decontaminate Decontaminate Work Surfaces handle->decontaminate After Use remove_ppe Remove & Dispose of PPE Properly decontaminate->remove_ppe waste Segregate Hazardous Waste remove_ppe->waste dispose Dispose of Waste via Approved Channels waste->dispose spill Spill Occurs evacuate Evacuate Area (if necessary) spill->evacuate spill_ppe Don Additional PPE (e.g., Respirator) evacuate->spill_ppe cleanup Clean Up Spill with Absorbent Material spill_ppe->cleanup spill_dispose Dispose of Spill Waste as Hazardous cleanup->spill_dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arformoterol
Reactant of Route 2
Reactant of Route 2
Arformoterol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。